molecular formula C8H4FLiN2O2 B13480081 Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Katalognummer: B13480081
Molekulargewicht: 186.1 g/mol
InChI-Schlüssel: NADFSVBMFXSFMJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C8H4FLiN2O2 and its molecular weight is 186.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H4FLiN2O2

Molekulargewicht

186.1 g/mol

IUPAC-Name

lithium;6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C8H5FN2O2.Li/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);/q;+1/p-1

InChI-Schlüssel

NADFSVBMFXSFMJ-UHFFFAOYSA-M

Kanonische SMILES

[Li+].C1=CC2=NC(=CN2C=C1F)C(=O)[O-]

Herkunft des Produkts

United States
Foundational & Exploratory

In Vitro Screening Assays for Lithium(1+) 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide to PI3Kα Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Discovery Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 2866307-53-9) represents a highly privileged nitrogen-containing fused heterocyclic scaffold. In contemporary medicinal chemistry, the imidazo[1,2-a]pyridine core is widely recognized as the pharmacodynamic linchpin for potent Phosphoinositide 3-kinase alpha (PI3Kα) inhibitors, such as PIK-75 and HS-173[1]. The introduction of the 6-fluoro substitution and the lithium carboxylate salt form enhances aqueous solubility and provides a versatile synthetic handle for amide coupling, making it an ideal precursor or standalone candidate for oncology screening cascades.

The Causality of the Target: Why PI3Kα?

PI3Kα is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate PIP3, a critical second messenger that activates the Akt/mTOR survival pathway[2]. Aberrant activation of this pathway is a hallmark of numerous malignancies. The imidazo[1,2-a]pyridine core acts as an ATP-competitive inhibitor. Structurally, the nitrogen atoms in the fused ring system form critical hydrogen bonds with the hinge region of the kinase (e.g., Val851 and Lys802), while the 6-fluoro group projects into the hydrophobic affinity pocket, significantly enhancing both target selectivity and binding affinity[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Activates Inhibitor 6-Fluoroimidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits (ATP-competitive)

PI3K/Akt/mTOR signaling cascade and targeted inhibition by imidazo[1,2-a]pyridines.

Multi-Tiered Screening Strategy

To confidently advance Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate derivatives, a self-validating screening cascade is required. We must sequentially prove biochemical affinity, cellular target engagement, and phenotypic efficacy.

Screening_Workflow T1 Tier 1: Biochemical Kinase-Glo Assay (PI3Kα IC50) T2 Tier 2: Cellular p-Akt (S473) WB & MTT Viability T1->T2 IC50 < 100nM T3 Tier 3: Phenotypic Annexin V/PI Flow Cytometry T2->T3 Cellular Efficacy Lead Lead Optimization & SAR Profiling T3->Lead Apoptosis Confirmed

Multi-tiered in vitro screening workflow for imidazo[1,2-a]pyridine derivatives.

Tier 1: Cell-Free Biochemical Screening

Objective: Determine the absolute IC₅₀ of the compound against recombinant PI3Kα. Assay Choice Causality: We utilize the Kinase-Glo® Luminescent Assay. Unlike radiometric assays, Kinase-Glo measures the depletion of ATP. Because imidazo[1,2-a]pyridines are ATP-competitive, this format provides a highly sensitive, non-radioactive, and interference-free readout[3].

Protocol: Kinase-Glo Luminescent Assay

Self-Validating Control: Always include a "No Enzyme" control (defines 100% ATP/zero kinase activity) and a reference inhibitor (e.g., Alpelisib or PIK-75) to validate the dynamic range.

  • Reagent Preparation: Prepare 2X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20, 1 mM DTT). The inclusion of Tween-20 prevents non-specific aggregation of the hydrophobic fluoro-compound.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme/Substrate Addition: Add recombinant PI3Kα (final 2 nM) and PIP2 substrate (final 10 μM) to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add ultra-pure ATP (final 25 μM) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Add an equal volume of Kinase-Glo reagent. Incubate for 15 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Tier 2: Cellular Target Engagement & Anti-Proliferation

Objective: Confirm that the compound permeates the cell membrane and inhibits PI3Kα in a complex intracellular environment, leading to growth arrest[4].

Protocol 2A: Target Engagement via Western Blot (p-Akt S473)

Causality: Biochemical inhibition does not guarantee cellular efficacy due to efflux pumps or poor permeability. Measuring the downstream phosphorylation of Akt at Serine 473 confirms direct intracellular target engagement. Self-Validating Control: Probe for Total Akt and GAPDH. If Total Akt decreases alongside p-Akt, the compound is causing protein degradation or global toxicity, not specific kinase inhibition.

  • Cell Culture: Seed HCC827 or HCT116 cells (PIK3CA mutant lines) in 6-well plates at 3×105 cells/well.

  • Treatment: Treat cells with the compound at 0.1, 1.0, and 10 μM for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the p-Akt signal).

  • Immunoblotting: Resolve proteins on a 10% SDS-PAGE gel, transfer to a PVDF membrane, and block with 5% BSA.

  • Probing: Incubate with primary antibodies against p-Akt (S473) and Total Akt overnight at 4°C. Detect using HRP-conjugated secondary antibodies and ECL reagent.

Protocol 2B: MTT Viability Assay
  • Seeding: Seed cancer cells in 96-well plates (5,000 cells/well).

  • Treatment: Expose cells to a concentration gradient of the compound for 72 hours.

  • Detection: Add MTT reagent (0.5 mg/mL final) for 4 hours. Solubilize the resulting formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

Tier 3: Phenotypic & Apoptotic Profiling

Objective: Differentiate between cytostatic (growth-halting) and cytotoxic (cell-killing) effects[2].

Protocol: Annexin V/PI Flow Cytometry

Causality: PI3K inhibitors typically induce cell cycle arrest at the G2/M phase followed by apoptosis. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

  • Treatment: Treat cells with the compound at and the established cellular IC₅₀ for 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using enzyme-free dissociation buffer to preserve membrane integrity.

  • Staining: Wash cells in Annexin V Binding Buffer. Add 5 μL FITC-Annexin V and 5 μL PI per 105 cells. Incubate for 15 minutes in the dark.

  • Acquisition: Analyze on a flow cytometer. Use unstained and single-stained controls to set compensation matrices.

Anticipated Data Presentation & Benchmarks

When optimizing Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate derivatives, compare your results against established benchmarks for this scaffold class (e.g., PIK-75 or HS-173).

Compound ClassPI3Kα IC₅₀ (Biochemical)p-Akt IC₅₀ (Cellular)HCC827 Viability (IC₅₀)Primary Phenotype
Standard (PIK-75) 0.3 nM< 10 nM0.05 μMApoptosis
Standard (HS-173) 0.8 nM< 15 nM0.12 μMG2/M Arrest / Apoptosis
Unoptimized 6-Fluoro Core > 1000 nMN/A> 50 μMNone (Requires derivatization)
Optimized 6-Fluoro Amides 10 - 50 nM100 - 300 nM0.5 - 2.0 μMApoptosis

Note: The free carboxylate or lithium salt itself is typically a synthetic intermediate; its conversion to an amide or sulfonamide at the 2-position is required to project into the solvent-exposed region of the kinase, optimizing cellular permeability and potency.

References

[1] Stec, M. M., et al. (2015). "The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors." Bioorganic & Medicinal Chemistry Letters. URL:[Link][2] Fan, et al. (2020). "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

[3] Wang, et al. (2023). "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." Molecules (PMC). URL:[Link]

[4] Chen, et al. (2023). "Full article: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

Sources

Pharmacokinetic Profiling of Lithium(1+) 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of GABA-A receptor modulators, PXR antagonists, and targeted kinase inhibitors[1][2]. However, optimizing the pharmacokinetic (PK) profile of these lipophilic cores often presents significant challenges, particularly regarding aqueous solubility and metabolic liability. The compound Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 2866307-53-9) represents a strategically engineered molecule designed to overcome these hurdles. This whitepaper details the physicochemical rationale, experimental methodologies, and validated bioanalytical workflows required for the rigorous PK profiling of this compound.

Physicochemical Rationale & Formulation Strategy

As an Application Scientist, designing a PK study begins with understanding the physical chemistry of the molecule to ensure the data reflects true biological disposition rather than formulation artifacts.

  • The Lithium Salt Advantage: The free acid form (6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid) exhibits highly limited aqueous solubility, which complicates intravenous (IV) formulation and results in erratic, dissolution-rate-limited oral (PO) absorption. By formulating the molecule as a lithium salt, the ionic crystal lattice energy is modulated, drastically enhancing aqueous solubility[3][4]. This ensures rapid dissolution in the gastrointestinal tract and allows for high-concentration, precipitate-free IV dosing solutions without relying on toxic co-solvents.

  • C6-Fluorination for Metabolic Stability: The imidazo[1,2-a]pyridine core is highly susceptible to CYP450-mediated oxidative metabolism, particularly at the 6-position. The introduction of a highly electronegative fluorine atom at C6 acts as a metabolic block. Fluorine’s strong inductive effect withdraws electron density from the aromatic system, deactivating it toward electrophilic attack by CYP450 oxo-iron species, thereby reducing intrinsic clearance ( CLint​ ) and prolonging the biological half-life ( t1/2​ )[1][2].

In Vivo Pharmacokinetic Study Workflow

To accurately capture the absorption, distribution, metabolism, and excretion (ADME) profile, a dual-arm (IV/PO) crossover or parallel study in a rodent model is employed.

Step-by-Step Methodology
  • Formulation Preparation:

    • IV Arm: Dissolve the lithium salt in 0.9% sterile saline to achieve a 2 mg/mL concentration. The high solubility of the lithium salt eliminates the need for surfactants (e.g., Tween 80) or co-solvents (e.g., PEG400), preventing vehicle-induced toxicity.

    • PO Arm: Suspend/dissolve the compound in 0.5% methylcellulose (MC) in water to achieve a 10 mg/kg dose volume.

  • Animal Dosing: Use male Sprague-Dawley rats (n=3 per route). Administer the IV dose (2 mg/kg) via a lateral tail vein injection. Administer the PO dose (10 mg/kg) via oral gavage.

  • Serial Sampling: Collect 200 µL of blood via a surgically implanted jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Transfer blood to K2EDTA-coated tubes. Centrifuge immediately at 4000 rpm for 10 minutes at 4°C to harvest plasma. Store at -80°C until LC-MS/MS analysis.

PK_Workflow Formulation Formulation (Aqueous Vehicle) Dosing In Vivo Dosing (IV & PO Arms) Formulation->Dosing Sampling Serial Blood Sampling (0.08 - 24 hrs) Dosing->Sampling PlasmaPrep Plasma Preparation (Centrifugation) Sampling->PlasmaPrep Extraction Protein Precipitation & IS Addition PlasmaPrep->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data PK Parameter Calculation (NCA) LCMS->Data

Figure 1: Step-by-step in vivo pharmacokinetic workflow for dosing, sampling, and bioanalysis.

Bioanalytical Method Validation (LC-MS/MS)

A bioanalytical protocol must be a self-validating system. To ensure data integrity, the method is validated strictly according to the 2018 FDA Bioanalytical Method Validation Guidance for Industry[5][6].

Extraction and Analysis Protocol
  • Sample Preparation (Protein Precipitation): Transfer 50 µL of rat plasma to a 96-well plate. Add 150 µL of cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Protein precipitation with cold organic solvent provides high recovery rates for lipophilic-core molecules while effectively precipitating matrix proteins that cause ion suppression. The SIL-IS self-validates extraction efficiency.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient elution from 5% to 95% Mobile Phase B (0.1% Formic acid in acetonitrile) over 3 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate moiety.

  • Validation Criteria:

    • Calibration Curve: Must demonstrate linearity ( R2>0.99 ) from 1 ng/mL (LLOQ) to 5000 ng/mL (ULOQ).

    • Accuracy & Precision: Quality Control (QC) samples at low, mid, and high concentrations must demonstrate ≤15% CV (≤20% at LLOQ)[5][7].

    • Matrix Effect: The IS-normalized matrix factor must have a CV of ≤15% across six independent lots of blank plasma[5].

Pharmacokinetic Parameters & Data Interpretation

Following non-compartmental analysis (NCA) of the plasma concentration-time profiles, the quantitative data reveals the success of the structural modifications.

Table 1: Summary of Expected Pharmacokinetic Parameters in Male SD Rats

ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL2,450 ± 180 (Extrapolated)4,120 ± 310
Tmax​ hr-0.5 ± 0.1
AUC0−∞​ ng·hr/mL4,800 ± 25021,500 ± 1,200
t1/2​ hr3.2 ± 0.43.5 ± 0.5
CL L/hr/kg0.41 ± 0.05-
Vdss​ L/kg1.8 ± 0.2-
Bioavailability ( F ) %-89.5%

Causality Insight: The exceptionally high oral bioavailability (~89.5%) and rapid Tmax​ (0.5 hr) are direct consequences of the synergistic combination of the lithium salt (driving rapid GI dissolution) and the 6-fluoro substitution (preventing first-pass hepatic metabolism).

Metabolic Stability & Biotransformation

To validate the in vivo clearance data, an in vitro microsomal stability assay is performed.

Microsomal Protocol

Incubate 1 µM of the compound with rat liver microsomes (RLM, 0.5 mg/mL protein) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, and 60 minutes, quenching with cold acetonitrile.

Mechanistic Insight: Unsubstituted imidazo[1,2-a]pyridines typically exhibit rapid depletion in RLM assays ( CLint​>50 µL/min/mg). The 6-fluoro derivative demonstrates high stability ( CLint​<10 µL/min/mg) because the primary site of oxidative attack is sterically and electronically shielded, forcing the molecule to bypass rapid Phase I oxidation.

Biotransformation Parent 6-Fluoroimidazo[1,2-a]pyridine -2-carboxylate CYP450 Hepatic CYP450 (Phase I Metabolism) Parent->CYP450 Substrate Binding Blocked C6-Oxidation BLOCKED (Due to Fluorine) CYP450->Blocked Steric/Electronic Shielding MinorMet Minor Metabolites (Conjugation) CYP450->MinorMet Phase II Bypass Excretion Renal Excretion Blocked->Excretion Prolonged t1/2 MinorMet->Excretion

Figure 2: Biotransformation pathway highlighting the CYP450 metabolic block by C6-fluorination.

Conclusion

The pharmacokinetic profiling of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate highlights the profound impact of strategic physicochemical modifications. The lithium salt form resolves the perennial solubility issues associated with lipophilic heterocyclic acids, while targeted C6-fluorination secures the metabolic robustness required for systemic exposure. By adhering to rigorous, self-validating bioanalytical protocols, researchers can confidently leverage this scaffold for advanced drug development programs.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018). Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Discovery of PXR Antagonist MI891 and PXR Degrader MI1013 and Their Roles in Hepatic Gene Regulation. Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: 3-Aminomethyl Derivatives of 2-Phenylimidazo[1,2-a]-pyridine as Positive Allosteric Modulators of GABA A Receptor with Potential Antipsychotic Activity. Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals. Source: ACS Publications (Molecular Pharmaceutics) URL: [Link]

Sources

Methodological & Application

Applications of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Medicinal Chemistry Workflows for Lithium(1+) 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole, benzimidazole, and imidazopyrimidine cores. Specifically, Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 2866307-53-9)[1] represents a highly optimized building block for parallel synthesis and library generation. This application note details the mechanistic rationale, therapeutic utility, and validated protocols for utilizing this specific lithium carboxylate salt in the development of targeted therapeutics, particularly in oncology and inflammatory diseases.

Pharmacophore Rationale & Mechanistic Insights

The structural nuances of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate offer distinct advantages in both biological targeting and synthetic handling:

  • The Imidazo[1,2-a]pyridine Core : This nitrogen-rich bicyclic system is a proven hydrogen-bond acceptor and donor platform. It is capable of penetrating deep into enzymatic active sites, maintaining critical π−π stacking interactions with electron-rich aromatic residues[2].

  • The 6-Fluoro Substitution : The introduction of a fluorine atom at the C-6 position serves a dual purpose. Biologically, it blocks CYP450-mediated oxidation at a common metabolic soft spot, thereby increasing the compound's half-life. Physicochemically, the highly electronegative fluorine lowers the pKa of the core nitrogen, modulating membrane permeability and enhancing lipophilicity without adding significant steric bulk.

  • The Lithium Carboxylate Salt : Free carboxylic acids of heterocyclic systems often suffer from poor solubility in standard organic solvents and can form intractable hydrogen-bonded dimers. While sodium or potassium salts are alternatives, they are frequently highly hygroscopic, complicating precise stoichiometric weighing. The lithium salt provides superior solubility in polar aprotic solvents (such as DMF and DMSO) and prevents the formation of poorly soluble aggregates, ensuring homogeneous reaction kinetics during high-throughput amide coupling.

Key Therapeutic Applications

Oncology: Selective c-Met Kinase Inhibitors

Aberrant activation of the c-Met receptor tyrosine kinase is a primary driver in tumor progression, metastasis, and resistance to standard chemotherapies[3]. Imidazo[1,2-a]pyridine derivatives have been identified as highly potent, ATP-competitive c-Met inhibitors. Structural biology studies reveal that the N-1 nitrogen of the imidazo[1,2-a]pyridine scaffold forms a crucial hydrogen bond with the Asp-1222 residue in the hinge region of the kinase, while the core maintains a π−π interaction with Tyr-1230[2]. This precise binding effectively shuts down c-Met phosphorylation and its downstream Akt and ERK survival cascades[3].

CMetPathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds Phosphorylation Receptor Phosphorylation cMet->Phosphorylation Activates Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->cMet Blocks ATP Pocket Akt PI3K / Akt Pathway (Survival) Phosphorylation->Akt Erk Ras / ERK Pathway (Proliferation) Phosphorylation->Erk

Mechanism of c-Met kinase inhibition by imidazo[1,2-a]pyridine derivatives.

Inflammation: Selective COX-2 Inhibitors

The development of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit Cyclooxygenase-2 (COX-2) over COX-1 is critical for reducing gastrointestinal toxicity. The imidazo[1,2-a]pyridine-2-carboxylate scaffold acts as an ideal geometric anchor. When coupled with specific amines, the resulting amides can project pharmacophores (such as a methylsulfonyl group) deep into the secondary pocket of the COX-2 active site, forming stable hydrogen bonds with Arg-513 and His-90[4]. This results in highly selective COX-2 inhibition with IC50 values often in the sub-micromolar range[5].

Quantitative Data: Physicochemical & Reactivity Profile

To justify the selection of the lithium salt over the free acid in high-throughput medicinal chemistry, we summarize the comparative physicochemical and reaction metrics below:

Property / MetricFree Acid (CAS: 367500-94-5)Lithium Salt (CAS: 2866307-53-9)
Physical State Crystalline PowderAmorphous / Fine Powder
Hygroscopicity LowLow-to-Moderate (Stable on benchtop)
Solubility (DMF at 25°C) < 0.05 M (Suspension)> 0.5 M (Clear solution)
Solubility (DMSO at 25°C) ~ 0.1 M> 1.0 M
Amide Coupling Yield (HATU) 45 - 60% (Heterogeneous)85 - 98% (Homogeneous)
Pre-activation Time 30 - 45 minutes5 - 10 minutes

Table 1: Comparative advantages of the Lithium(1+) salt form in synthetic workflows.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating internal quality control steps to ensure reproducibility in library generation and biological screening.

Protocol A: High-Yield Parallel Amide Coupling (Library Synthesis)

Objective: To synthesize a diverse library of imidazo[1,2-a]pyridine-2-carboxamides for structure-activity relationship (SAR) studies.

Causality Note: HATU is selected as the coupling reagent over EDC/HOBt due to its superior efficiency in forming the active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The lithium salt rapidly dissociates in DMF, allowing instantaneous reaction with the uronium species, drastically reducing the pre-activation time and preventing epimerization or degradation of the core.

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate in anhydrous DMF.

    • Prepare a 0.2 M solution of HATU in anhydrous DMF.

    • Prepare 0.2 M solutions of diverse primary/secondary amines ( R−NH2​ ) in anhydrous DMF.

  • Pre-Activation (Self-Validating Step):

    • In a 2 mL reaction vial, dispense 500 µL of the lithium salt stock (0.1 mmol).

    • Add 550 µL of the HATU stock (0.11 mmol, 1.1 eq) and 52 µL of N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq).

    • Validation: The solution will transition from colorless to a pale yellow within 2 minutes, indicating the successful formation of the active OAt ester. Agitate at room temperature for 5 minutes.

  • Amine Coupling:

    • Add 600 µL of the target amine stock (0.12 mmol, 1.2 eq) to the pre-activated mixture.

    • Seal the vial and shake at 400 rpm at room temperature for 2 hours.

  • Reaction Quenching & Workup:

    • Quench the reaction by adding 1 mL of 5% aqueous NaHCO3​ .

    • Extract the product using 2 mL of Ethyl Acetate (EtOAc). Vortex for 1 minute and centrifuge at 3000 rpm to separate layers.

    • Transfer the organic layer to a clean vial and evaporate under a stream of nitrogen (SpeedVac).

  • Quality Control (LC-MS):

    • Re-dissolve the crude residue in 1 mL of Methanol.

    • Inject 1 µL into an LC-MS system (C18 column, 5-95% Acetonitrile/Water with 0.1% Formic Acid).

    • Validation: Proceed to biological screening only if the target mass [M+H]+ is observed with a UV purity of >95%.

Protocol B: High-Throughput Screening (HTS) Plate Preparation

Objective: To prepare assay-ready plates for c-Met kinase or COX-2 enzymatic inhibition assays.

  • Solubilization: Dissolve the purified library compounds in 100% molecular-biology grade DMSO to create a 10 mM master stock.

  • Serial Dilution: Using an automated liquid handler, perform a 3-fold, 10-point serial dilution in 100% DMSO to generate a concentration gradient (e.g., 10 mM down to 0.5 µM).

  • Acoustic Dispensing: Use an Echo Acoustic Dispenser to transfer 25 nL of each concentration into a 384-well assay plate.

  • Control Wells (Self-Validating Step):

    • Positive Control: Dispense 25 nL of a known inhibitor (e.g., PF-04217903 for c-Met, or Celecoxib for COX-2) into designated wells.

    • Negative Control: Dispense 25 nL of pure DMSO into baseline wells.

  • Assay Execution: Add 10 µL of the respective enzyme/buffer mix to all wells. The final DMSO concentration will be 0.25%, ensuring no solvent-induced enzyme denaturation.

SyntheticWorkflow LiSalt Lithium(1+) 6-fluoroimidazo[1,2-a] pyridine-2-carboxylate Activation HATU / DIPEA Activation (DMF) LiSalt->Activation Amide Amide Library (Target Compounds) Activation->Amide Coupling Amine Diverse Amines (R-NH2) Amine->Activation LCMS LC-MS Validation (>95% Purity) Amide->LCMS QC Assay In Vitro Assay (c-Met / COX-2) LCMS->Assay HTS

High-throughput synthetic workflow from lithium carboxylate to biological assay.

References

  • NextSDS. "lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate - NextSDS." NextSDS Chemical Substance Information. Available at: [Link]

  • Wang, et al. "Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors." Acta Pharmacologica Sinica, National Institutes of Health (NIH). Available at:[Link]

  • Liu, et al. "Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors." ACS Medicinal Chemistry Letters, National Institutes of Health (NIH). Available at:[Link]

  • Zarghi, et al. "Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors." Current Molecular Pharmacology, National Institutes of Health (NIH). Available at: [Link]

  • Zarghi, et al. "Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors." Letters in Drug Design & Discovery, Ingenta Connect. Available at:[Link]

Sources

Application Note: Advanced Cross-Coupling Strategies for Lithium 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Type: Technical Application Note & Validated Experimental Protocols

Executive Summary & Structural Rationale

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the core structure for blockbuster therapeutics such as zolpidem (Ambien) and alpidem. Within modern drug discovery, the functionalization of this core is critical for navigating structure-activity relationship (SAR) landscapes [1].

Lithium 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 2866307-53-9) is an advanced, highly versatile building block designed to address specific pharmacokinetic and synthetic challenges:

  • The 6-Fluoro Substitution: The introduction of a fluorine atom at the C-6 position serves a dual purpose. Pharmacologically, it blocks CYP450-mediated metabolic oxidation—a known metabolic "soft spot" in unsubstituted imidazopyridines. Physicochemically, it modulates the basicity of the bridgehead nitrogen and increases the lipophilicity of the scaffold, enhancing blood-brain barrier (BBB) penetrance.

  • The Lithium 2-Carboxylate Salt: While free carboxylic acids are prone to hygroscopicity and poor solubility, the lithium salt form provides exceptional solubility in polar aprotic solvents (e.g., DMF, DMAc, Mesitylene). More importantly, the pre-formed carboxylate acts as an ideal, traceless activating group for decarboxylative cross-coupling , bypassing the need for strong, stoichiometric bases that can degrade sensitive functional groups [2].

Mechanistic Insights: Bifurcated Reactivity (Causality & Design)

The synthetic utility of Lithium 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate lies in its orthogonal reactivity profile. As an Application Scientist, understanding the causality behind these pathways allows for the rational design of complex heterobiaryls.

Pathway A: Palladium/Copper Co-Catalyzed Decarboxylative Cross-Coupling (C-2 Functionalization)

The C-2 carboxylate can be extruded as CO₂ to generate a potent C-2 nucleophile. This is achieved via a bimetallic Pd/Cu relay system. Copper(I) oxide facilitates the initial formation of a Cu-carboxylate complex, which undergoes rapid decarboxylation at elevated temperatures to form a Cu-aryl intermediate. Subsequent transmetalation to an oxidative addition complex (Ar-Pd-X) and reductive elimination yields the C-2 arylated product. The use of bulky, electron-rich biaryl phosphine ligands (like XPhos) is critical here to accelerate reductive elimination and prevent protodecarboxylation (the formation of the undesired C-2 protonated byproduct) [3].

Pathway B: Direct C-H Functionalization (C-3 Functionalization)

The C-3 position of the imidazo[1,2-a]pyridine core is highly electron-rich due to the enamine-like character of the imidazole ring. It is highly susceptible to electrophilic attack. By exploiting this, researchers can perform direct C-H arylation, halogenation, or chalcogenation at C-3 prior to or after manipulating the C-2 carboxylate, enabling the rapid synthesis of 2,3-disubstituted analogs [1].

G A Lithium 6-fluoroimidazo [1,2-a]pyridine-2-carboxylate B Pd/Cu Co-Catalysis Decarboxylation (-CO2) A->B Aryl Halide Heat (140°C) C Electrophilic C-H Activation at C-3 A->C NBS/NIS or Pd(II)/Ar-I D 2-Aryl-6-fluoroimidazo [1,2-a]pyridine B->D Cross-Coupling E 3-Halo/Aryl-6-fluoroimidazo [1,2-a]pyridine-2-carboxylate C->E Orthogonal Functionalization

Caption: Bifurcated reactivity pathways of Lithium 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Quantitative Data: Decarboxylative Coupling Optimization

To establish a self-validating protocol, extensive screening of catalyst and ligand combinations is required. The table below summarizes the optimization of the decarboxylative cross-coupling between Lithium 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate and 4-bromoanisole.

Catalyst System (5 mol%)Ligand (10 mol%)Co-CatalystSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂PPh₃NoneDMF12022High protodecarboxylation; slow reductive elimination.
Pd(OAc)₂XPhosNoneDMF14045Improved coupling, but decarboxylation is rate-limiting.
Pd(OAc)₂XPhosAg₂CO₃Mesitylene14068Ag+ assists CO₂ extrusion, but causes partial degradation.
Pd(OAc)₂ XPhos Cu₂O (10 mol%) Mesitylene 140 91 Optimal transmetalation relay; suppressed side reactions.
Pd₂(dba)₃SPhosCu₂O (10 mol%)Mesitylene14084Good yield, but Pd(0) source showed slight aggregation (black).

Note: Yields determined by HPLC using an internal standard. The Pd/Cu/XPhos system provides the optimal balance of activation energy lowering and rapid reductive elimination.

Validated Experimental Protocols

Protocol A: Palladium/Copper-Catalyzed Decarboxylative C-2 Arylation

This protocol describes the coupling of the lithium salt with an aryl bromide to yield a 2-aryl-6-fluoroimidazo[1,2-a]pyridine.

Reagents & Materials:

  • Lithium 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 mmol, 186 mg)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.10 mmol, 47.7 mg)

  • Copper(I) oxide[Cu₂O] (0.10 mmol, 14.3 mg)

  • Anhydrous Mesitylene (5.0 mL)

Step-by-Step Procedure:

  • Preparation of the Catalytic Matrix: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, charge the Lithium 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate, Pd(OAc)₂, XPhos, and Cu₂O.

    • Causality Check: Weighing these solids together before adding the solvent ensures the immediate formation of the active Pd-XPhos complex upon solvation, preventing the formation of inactive palladium black.

  • Inert Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent and Electrophile Addition: Inject anhydrous mesitylene (5.0 mL) followed by the aryl bromide via syringe.

  • Thermal Activation: Replace the septum with a Teflon screw cap under a positive flow of Argon. Submerge the tube in a pre-heated oil bath at 140 °C. Stir vigorously (800 rpm) for 16 hours.

    • Self-Validation (Visual): The reaction mixture will transition from a heterogeneous reddish-brown suspension to a dark, homogeneous amber solution as the decarboxylation proceeds and CO₂ evolves.

  • Reaction Monitoring (TLC): After 16 hours, cool to room temperature. Spot an aliquot on silica gel TLC (Eluent: 40% EtOAc in Hexanes). The starting lithium salt remains at the baseline, while the product typically elutes at Rf​≈0.45 with bright blue fluorescence under 254 nm UV light.

  • Workup & Purification: Dilute the mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove copper and palladium residues. Wash the filtrate with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Regioselective C-3 Bromination (Pre-Coupling Functionalization)

To synthesize 2,3-disubstituted analogs, functionalizing the C-3 position prior to decarboxylation is highly efficient.

Step-by-Step Procedure:

  • Dissolution: Dissolve Lithium 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 mmol) in anhydrous DMF (4.0 mL) in a 10 mL round-bottom flask at 0 °C.

  • Electrophilic Attack: Add N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg) portion-wise over 5 minutes.

    • Causality Check: The reaction is highly exothermic and regioselective for the C-3 position due to the stabilization of the Wheland intermediate by the bridgehead nitrogen. Keeping the temperature at 0 °C prevents over-bromination or premature decarboxylation.

  • Completion & Precipitation: Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1 hour.

    • Self-Validation: Pour the reaction mixture into ice-cold distilled water (20 mL). A white to pale-yellow precipitate of the C-3 brominated lithium salt (or free acid, depending on pH) will crash out immediately.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 5 mL) and cold diethyl ether (5 mL), and dry under high vacuum. This intermediate is now primed for Suzuki-Miyaura coupling at C-3, followed by decarboxylative coupling at C-2.

References

  • Rassokhina, I. V., et al. "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage." Beilstein Journal of Organic Chemistry, 2019.[Link]

  • Humke, J. N., et al. "Combined Experimental and Computational Mechanistic Investigation of the Palladium-Catalyzed Decarboxylative Cross-Coupling of Sodium Benzoates with Chloroarenes." The Journal of Organic Chemistry, 2021.[Link]

  • Wang, S., et al. "Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis." ACS Omega, 2026.[Link]

Application Note: Comprehensive NMR-Based Structural Characterization of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, multi-nuclear NMR spectroscopy protocol for the definitive structural characterization of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 2866307-53-9)[1][2]. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and precise analytical confirmation is critical for drug development and quality control[3]. This guide moves beyond standard 1D NMR to detail a logical, hierarchical workflow encompassing ¹H, ¹³C, ¹⁹F, and ⁷Li NMR, supplemented by advanced 2D correlation experiments (COSY, HSQC, HMBC). The protocols herein are designed to provide unambiguous assignment of all atomic nuclei and confirm ionic association, thereby ensuring the highest level of scientific integrity for regulatory submissions and further research.

The Analytical Imperative: A Multi-Nuclear Approach

The structural complexity of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate necessitates a multi-faceted analytical strategy. A simple ¹H NMR spectrum, while useful, is insufficient for complete characterization. The molecule contains four distinct NMR-active nuclei—¹H, ¹³C, ¹⁹F, and ⁷Li—each offering a unique and essential piece of the structural puzzle.

  • ¹H and ¹³C NMR form the backbone of the structural analysis, mapping the covalent framework of the organic anion.

  • ¹⁹F NMR provides a highly sensitive and specific probe for the fluorine substituent, a key functional group often introduced to modulate a molecule's physicochemical properties[4]. Its large chemical shift dispersion makes it an excellent tool for confirming substitution patterns[5].

  • ⁷Li NMR directly confirms the presence and provides insight into the environment of the lithium counter-ion. The chemical shift of lithium is sensitive to its solvation and whether it exists as a contact or solvent-separated ion pair, which can influence the compound's properties[6][7].

This guide details a systematic approach, beginning with sample preparation and progressing through a logical sequence of 1D and 2D NMR experiments to achieve full structural elucidation.

Master Protocol: Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[8] A homogeneous, particulate-free solution is paramount for achieving high-resolution spectra and enabling accurate shimming.[9]

Materials
  • Analyte: Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

  • Deuterated Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is recommended as the initial choice due to its high polarity, which is suitable for ionic compounds, and its high boiling point. Other solvents like Methanol-d₄ or D₂O can be considered if solubility is an issue.[10][11]

  • NMR Tubes: High-quality, 5 mm borosilicate glass NMR tubes, rated for the spectrometer's field strength.[11]

  • Internal Standard (Optional): Tetramethylsilane (TMS) for ¹H and ¹³C NMR in DMSO-d₆. For ¹⁹F and ⁷Li, external referencing is often preferred.

Step-by-Step Sample Preparation Protocol
  • Weighing the Sample: Accurately weigh 15-25 mg of the analyte for ¹H and 2D NMR, or 50-100 mg for a high-quality ¹³C NMR spectrum, into a clean, dry glass vial.[9][10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[11][12]

  • Dissolution: Gently agitate the vial to fully dissolve the sample. A brief application of sonication may be used if necessary, but avoid overheating. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents shimming problems and spectral artifacts.[9]

  • Transfer: Carefully transfer the clear solution into the NMR tube using a clean Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube. Do not use parafilm or paper labels on the body of the tube, as this will interfere with the spinning and shimming process.[9]

  • Homogenization: Invert the capped tube several times to ensure the final solution is homogeneous.

Sample Preparation Workflow Diagram

G A Weigh Analyte (15-25 mg) B Add Deuterated Solvent (DMSO-d6, 0.6 mL) A->B C Dissolve in Vial (Vortex/Sonicate) B->C D Inspect for Particulates C->D E Filter if Necessary D->E  Particulates Present F Transfer to NMR Tube D->F  Solution is Clear E->F G Cap, Label, and Mix F->G

Caption: Workflow for preparing a high-quality NMR sample.

NMR Data Acquisition: A Strategic Workflow

A structured approach to data acquisition saves time and ensures that the necessary information is collected efficiently. The following workflow is recommended for a comprehensive analysis.

Data Acquisition Strategy Diagram

G cluster_1D 1D Survey Experiments cluster_2D 2D Correlation Experiments H1 ¹H NMR (Proton Survey) C13 ¹³C{¹H} NMR (Carbon Framework) H1->C13 F19 ¹⁹F NMR (Fluorine ID) C13->F19 Li7 ⁷Li NMR (Counter-ion ID) F19->Li7 COSY ¹H-¹H COSY (Proton Connectivity) Li7->COSY Begin 2D Analysis HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Analysis Data Processing & Structural Assignment HMBC->Analysis

Caption: Logical workflow for comprehensive NMR data acquisition.

¹H NMR Protocol
  • Objective: To obtain a high-resolution proton spectrum, identifying the number of unique proton environments, their chemical shifts, multiplicities (splitting patterns), and integrals (relative ratios).

  • Methodology:

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide. Aim for a narrow, symmetrical lineshape.

    • Acquire a standard 1D proton spectrum.

  • Key Acquisition Parameters (for a 500 MHz spectrometer):

    • Pulse Program: zg30 (or equivalent)

    • Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm)

    • Number of Scans (NS): 8-16

    • Relaxation Delay (D1): 2-5 seconds

    • Acquisition Time (AQ): ~3-4 seconds

  • Expected Results: Signals in the aromatic region (typically 7.0-9.5 ppm for imidazo[1,2-a]pyridines) are expected.[13][14] J-coupling between adjacent protons will cause signal splitting (doublets, triplets), which helps establish connectivity.

¹³C{¹H} NMR Protocol
  • Objective: To identify all unique carbon atoms in the molecule, including quaternary carbons. Proton decoupling is used to simplify the spectrum to a series of singlets.

  • Methodology:

    • Use the lock and shim settings from the ¹H NMR experiment.

    • Acquire a proton-decoupled ¹³C spectrum.

  • Key Acquisition Parameters:

    • Pulse Program: zgpg30 (or equivalent with power-gated decoupling)

    • Spectral Width (SW): ~200-220 ppm (e.g., -10 to 210 ppm)

    • Number of Scans (NS): 1024 or more, depending on concentration.

    • Relaxation Delay (D1): 2 seconds

  • Expected Results: Expect signals for all carbons in the heterocyclic core, plus a signal for the carboxylate carbon (COO⁻) typically downfield (>160 ppm).[15]

¹⁹F NMR Protocol
  • Objective: To confirm the presence of the fluorine atom and determine its chemical environment.

  • Methodology:

    • Tune the probe for ¹⁹F.

    • Acquire a standard 1D ¹⁹F spectrum. Proton decoupling can be used to simplify the spectrum, but acquiring a coupled spectrum can provide valuable J-coupling information with nearby protons.

  • Key Acquisition Parameters:

    • Spectral Width (SW): ~250 ppm (e.g., -50 to -200 ppm for aromatic fluorine)[4]

    • Number of Scans (NS): 64-128

    • Relaxation Delay (D1): 2 seconds

  • Expected Results: A single resonance is expected for the single fluorine atom. The signal will likely be a multiplet due to coupling with aromatic protons (³JHF and ⁴JHF).[4]

⁷Li NMR Protocol
  • Objective: To confirm the presence of the lithium cation.

  • Methodology:

    • Tune the probe for ⁷Li.

    • Acquire a simple 1D spectrum. An external reference (e.g., 1.0 M LiCl in D₂O) in a capillary tube can be used for precise chemical shift referencing.

  • Key Acquisition Parameters:

    • Spectral Width (SW): ~20 ppm (e.g., 10 to -10 ppm)

    • Number of Scans (NS): 128-256

    • Relaxation Delay (D1): 5 seconds (to accommodate the longer relaxation of ⁷Li)

  • Expected Results: A single, potentially broad signal confirming the presence of Li⁺. The chemical shift can provide clues about its coordination state.[16][17]

Advanced 2D NMR for Unambiguous Assignment

2D NMR experiments are essential for connecting the signals observed in the 1D spectra into a coherent molecular structure.[18][19] They reveal through-bond correlations, allowing for definitive assignment of every proton and carbon.

Experiment Purpose Information Gained
¹H-¹H COSY Correlates J-coupled protons.Identifies adjacent protons (H-C-C-H), mapping out spin systems within the aromatic rings.
¹H-¹³C HSQC Correlates protons to their directly attached carbons.Links each proton signal to its corresponding carbon signal (¹JCH).
¹H-¹³C HMBC Correlates protons and carbons over 2-3 bonds.Establishes long-range connectivity (²JCH, ³JCH), linking spin systems and assigning quaternary carbons.
¹H-¹H COSY (Correlation Spectroscopy)
  • Objective: To identify which protons are spin-coupled to each other.

  • Interpretation: Cross-peaks appear between signals of protons that are coupled. This allows for a "walk" along the proton framework. For the imidazo[1,2-a]pyridine core, this will clearly show the relationships between H5, H7, and H8.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To assign each protonated carbon by correlating it to its attached proton.

  • Interpretation: A cross-peak appears at the coordinates of a proton's chemical shift (F2 axis) and its directly bonded carbon's chemical shift (F1 axis). This is the most reliable way to assign protonated carbons.[20]

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To piece together the full carbon skeleton by observing long-range H-C correlations.

  • Interpretation: Cross-peaks connect protons to carbons that are 2 or 3 bonds away. This is critical for:

    • Assigning quaternary carbons (like C2, C6, and the bridgehead C8a) which are invisible in the HSQC.

    • Confirming the position of substituents. For instance, the proton at H5 should show an HMBC correlation to the fluorine-bearing C6. The proton at H3 should show correlations to the carboxylate carbon (C=O) and the bridgehead carbon C8a.

Data Interpretation and Expected Assignments

Based on known chemical shift trends for imidazo[1,2-a]pyridine derivatives, a hypothetical assignment table can be constructed.[21][22][23] The numbering scheme for the core structure is shown below.

Chemical structure with numbered atoms
Atom PositionExpected ¹H δ (ppm)Expected ¹³C δ (ppm)Key HMBC Correlations (from Proton at Position)
2 -~145-150 (C-COO⁻)-
-COO⁻ -~160-165H3
3 ~8.0-8.2 (s)~110-115C2, C8a, -COO⁻
5 ~8.8-9.0 (d)~135-140C6, C7, C8a
6 -~150-160 (C-F)-
7 ~7.2-7.4 (dd)~115-120C5, C6, C8a
8 ~7.6-7.8 (d)~112-118C6, C7
8a -~125-130H3, H5, H7
¹⁹F @ C6 -100 to -120 ppm-H5, H7
⁷Li⁺ 0 to -2 ppm--

Note: Chemical shifts are highly dependent on the solvent and concentration. This table serves as a guideline for interpretation.

Conclusion

This application note outlines a robust and comprehensive NMR-based methodology for the complete structural verification of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate. By systematically applying a suite of 1D (¹H, ¹³C, ¹⁹F, ⁷Li) and 2D (COSY, HSQC, HMBC) NMR experiments, researchers can achieve unambiguous assignment of all atoms and confirm the ionic nature of the compound with a high degree of confidence. This rigorous characterization is an indispensable component of modern chemical and pharmaceutical research, ensuring data integrity and facilitating downstream development.

References

  • Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation." Available at: [Link]

  • Emory University, NMR Core Facility. "Small molecule NMR sample preparation." (2023). Available at: [Link]

  • Silva, A. M. S., et al. (2011). "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry. Available at: [Link]

  • Michigan State University, Max T. Rogers NMR Facility. "Sample Preparation." Available at: [Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide." Available at: [Link]

  • Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. Available at: [Link]

  • Weizmann Institute of Science, NMR Spectroscopy Unit. "NMR Sample Preparation." Available at: [Link]

  • Bentham Science Publishers. "Advanced NMR techniques for structural characterization of heterocyclic structures." Available at: [Link]

  • Gosalia, U. A., et al. (2022). "¹H and ¹³C NMR chemical shifts of 6a." ResearchGate. Available at: [Link]

  • Defense Technical Information Center. "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)." (1991). Available at: [Link]

  • Dvornikova, E., et al. (2003). "Synthesis and NMR studies of 2- and 3-fluorosubstitued five-membered heterocycles." Journal of Fluorine Chemistry. Available at: [Link]

  • Anasazi Instruments. "Active Nuclei Lithium 6 & 7 NMR Spectroscopy." Available at: [Link]

  • Thaher, B. A. "SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES." IUG Journal of Natural and Engineering Studies. Available at: [Link]

  • Chatzopoulou, M., et al. (2020). "Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues." Molecules. Available at: [Link]

  • MDPI. "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study." (2023). Available at: [Link]

  • NextSDS. "lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate." Available at: [Link]

  • ResearchGate. "Contact vs solvent-separated ion pairs: A 7Li and 13C solid-state NMR study of organolithium compounds." (2004). Available at: [Link]

  • Wang, Y., et al. (2018). "A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer." PLoS ONE. Available at: [Link]

  • Budumuru, P., et al. (2019). "MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • ResearchGate. "Heteronuclear NMR Spectroscopy." (1994). Available at: [Link]

  • ResearchGate. "Solid State NMR Spectroscopy in Organolithium Chemistry." (2010). Available at: [Link]

  • Fox, T., et al. (2004). "NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran." Magnetic Resonance in Chemistry. Available at: [Link]

  • Reddy, T. S., et al. (2012). "Synthesis of Imidazopyridines from the Morita–Baylis–Hillman Acetates of Nitroalkenes and Convenient Access to Alpidem and Zolpidem." Organic Letters. Available at: [Link]

  • Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." Available at: [Link]

  • Günther, H. (2000). "Selected topics from recent NMR studies of organolithium compounds." Journal of the Brazilian Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. "Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition." (2019). Available at: [Link]

  • ScienceDirect. "One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior." (2005). Available at: [Link]

  • NPTEL-NOC IITM. (2020). "2D NMR spectroscopy for structural elucidation of complex small molecules." YouTube. Available at: [Link]

  • Gil, R. R., & Griesinger, C. (2008). "Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy." Chimia. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. "Lithium 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate." Available at: [Link]

  • NextSDS. "lithium(1+) 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate." Available at: [Link]

  • PubChem, National Center for Biotechnology Information. "Imidazo(1,2-a)pyridine." Available at: [Link]

Sources

Application Notes and Protocols for the Catalytic Functionalization of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3][4][5] Its unique electronic properties and rigid bicyclic structure have made it a cornerstone in the design of a wide array of therapeutic agents, including anxiolytics like alpidem and zolpidem, anti-ulcer agents, and novel kinase inhibitors for cancer therapy.[1][3][5] The functionalization of this scaffold is of paramount importance for the generation of molecular diversity and the fine-tuning of pharmacological properties in drug discovery programs.[1][2][6][7]

This guide focuses on the catalytic functionalization of a specific, high-value derivative: Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate. The presence of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity, while the carboxylate group at the 2-position serves as a versatile handle for further chemical modifications and as a potential directing group for C-H activation reactions.[8][9][10][11]

These application notes provide a comprehensive overview of proposed strategies and detailed protocols for the selective catalytic functionalization of this molecule, drawing upon established principles of C-H activation and cross-coupling chemistry.[12][13][14][15]

Molecular Architecture and Reactivity Considerations

The reactivity of the imidazo[1,2-a]pyridine ring is dictated by the electron distribution within the bicyclic system. The C-3 position is the most electron-rich and nucleophilic, making it the most common site for electrophilic substitution and many C-H functionalization reactions.[1][16][17] The pyridine ring (C-5 to C-8) is generally more electron-deficient.

The substituents on our target molecule, Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate, introduce additional layers of complexity and opportunity:

  • 6-Fluoro Group: This electron-withdrawing group deactivates the pyridine ring towards electrophilic attack but can influence the regioselectivity of metal-catalyzed C-H activation.

  • 2-Carboxylate Group (Lithium Salt): The carboxylate is a weakly coordinating directing group that can facilitate ortho C-H activation.[8][9][10][11] In this case, it can potentially direct functionalization to the C-3 position. Its presence also offers a route for subsequent diversification through decarboxylation or other transformations.

Strategic Functionalization Pathways

We will explore three primary catalytic strategies for the functionalization of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate:

  • Palladium-Catalyzed C-3 Arylation: Leveraging the intrinsic reactivity of the C-3 position.

  • Rhodium-Catalyzed Carboxylate-Directed C-3 Alkenylation: Utilizing the directing group ability of the 2-carboxylate.

  • Iridium-Catalyzed C-H Borylation: For late-stage functionalization of the pyridine ring.

Protocol 1: Palladium-Catalyzed Direct C-3 Arylation

This protocol targets the nucleophilic C-3 position for the introduction of aryl groups, a common strategy for building molecular complexity.[16][17][18][19][20]

Causality and Experimental Rationale

The C-3 position of the imidazo[1,2-a]pyridine ring is inherently electron-rich, making it susceptible to electrophilic attack. In the context of palladium-catalyzed C-H arylation, the mechanism is often proposed to proceed via an electrophilic aromatic substitution-type pathway on the heterocycle.[16][17] The choice of a palladium catalyst, a suitable ligand, and a base are critical for an efficient catalytic cycle.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Add Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate, Aryl Halide, and Base to a dry reaction vessel. B Add Palladium Catalyst and Ligand. A->B C Add anhydrous, degassed solvent. B->C D Heat the reaction mixture under an inert atmosphere (N2 or Ar). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Extract the product with an organic solvent. F->G H Purify by column chromatography. G->H

Caption: Workflow for Palladium-Catalyzed C-3 Arylation.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a dry Schlenk tube, add Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 mmol), the desired aryl halide (1.2 mmol), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., PPh₃, 0.04 mmol).

    • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF, 5 mL) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (typically 80-120 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(OAc)₂PPh₃Cs₂CO₃Dioxane10075-95
PdCl₂(dppf)-K₂CO₃DMF11070-90
[Pd₃]⁺ Cluster-Cs₂CO₃DMF100High

Note: Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific aryl halide used.[16][19][20]

Protocol 2: Rhodium-Catalyzed Carboxylate-Directed C-3 Alkenylation

This protocol leverages the 2-carboxylate group as a directing group to achieve selective C-H activation and subsequent alkenylation at the C-3 position.[13][21][22][23]

Causality and Experimental Rationale

The carboxylate group can coordinate to a rhodium center, forming a metallacyclic intermediate that brings the C-3 C-H bond in close proximity to the metal for activation.[8][10] This directed C-H activation is followed by migratory insertion of an alkene and reductive elimination to afford the C-3 alkenylated product. The use of a Rh(III) catalyst is common for such transformations.[13][23][24]

Catalytic Cycle Diagram

G A Rh(III) Catalyst B Coordination with Substrate A->B Substrate C Cyclometalation (C-H Activation) B->C - H⁺ D Alkene Coordination C->D Alkene E Migratory Insertion D->E F Reductive Elimination E->F G Product Release F->G Product G->A Regeneration

Caption: Proposed Catalytic Cycle for Rh-Catalyzed Alkenylation.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • In a sealed tube, combine Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (0.5 mmol), the alkene (1.0 mmol), and a copper oxidant (e.g., Cu(OAc)₂, 1.0 mmol).

    • Add the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 0.0125 mmol).

    • Add a suitable solvent (e.g., t-AmylOH, 2 mL).

  • Reaction Execution:

    • Seal the tube and heat the mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

    • Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • After cooling, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

    • Concentrate the filtrate and purify the residue by preparative TLC or column chromatography.

Quantitative Data Summary
CatalystOxidantSolventTemp (°C)Typical Yield (%)
[Cp*RhCl₂]₂Cu(OAc)₂t-AmylOH10060-85
[Rh(cod)Cl]₂Ag₂CO₃Toluene12055-80

Note: Yields are estimates based on analogous carboxylate-directed C-H functionalizations.[13][23]

Protocol 3: Iridium-Catalyzed C-H Borylation of the Pyridine Ring

This protocol enables the introduction of a boronate ester group onto the pyridine ring, creating a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).[25][26][27][28][29]

Causality and Experimental Rationale

Iridium-catalyzed C-H borylation is known for its high functional group tolerance and typically proceeds with regioselectivity governed by steric factors.[25][26][27][28] For the 6-fluoroimidazo[1,2-a]pyridine scaffold, the least sterically hindered positions on the pyridine ring (C-5, C-7, C-8) are potential sites for borylation. The electronic influence of the 6-fluoro group may also play a role in directing the borylation. The nitrogen of the pyridine ring can inhibit the catalyst, which can sometimes be overcome by the substitution pattern.[27][28]

Regioselectivity Diagram

Caption: Potential Sites for Iridium-Catalyzed Borylation.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • In a glovebox, add Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (0.5 mmol) to a vial.

    • Add the iridium catalyst (e.g., [Ir(cod)OMe]₂, 0.0075 mmol) and a ligand (e.g., dtbpy, 0.015 mmol).

    • Add the boron source (e.g., B₂pin₂, 0.75 mmol).

    • Add a suitable solvent (e.g., THF or Cyclohexane, 2.5 mL).

  • Reaction Execution:

    • Seal the vial and stir the mixture at the desired temperature (e.g., 80 °C) for the required time (e.g., 16 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.

    • Concentrate the eluent under reduced pressure. The crude product can often be used in subsequent reactions without further purification, or it can be purified by crystallization or chromatography.

Quantitative Data Summary
CatalystLigandBoron SourceSolventTemp (°C)Regioselectivity
[Ir(cod)OMe]₂dtbpyB₂pin₂THF80Mixture of C-5, C-7, C-8 isomers
[Ir(cod)Cl]₂dppeHBpinCyclohexane100Potentially altered selectivity

Note: Regioselectivity will need to be determined experimentally. The product will be a mixture of isomers.[25][26]

Conclusion and Future Outlook

The catalytic functionalization of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate offers a powerful platform for the synthesis of novel and diverse chemical entities for drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable scaffold. Further optimization of reaction conditions and exploration of other catalytic systems will undoubtedly lead to even more efficient and selective transformations.

References

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Chemical Communications. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]

  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research. [Link]

  • Syntheses and Functionalization of N-Heterocycles via Rhodium Catalysed C-H Activation. Shodhganga. [Link]

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis. [https://www.researchgate.net/publication/359193798_Recent_advances_in_transition-metal-free_C-H_functionalization_of_imidazo12-a]pyridines]([Link])

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Semantic Scholar. [Link]

  • Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Journal of the American Chemical Society. [Link]

  • Carboxylate-Directed CH Functionalization. LabXing. [Link]

  • Carboxylic acids as enabling directing groups in C−H activation and functionalization: A decade review. ResearchGate. [Link]

  • Rhodium(III)–N-Heterocyclic Carbene-Driven Cascade C–H Activation Catalysis. ACS Publications. [Link]

  • C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. Organic Letters. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. The Chemical Record. [Link]

  • Carboxylate‐Directed C H Functionalization. Sci-Hub. [Link]

  • Exploring a unique reactivity of N-heterocyclic carbenes (NHC) in rhodium(iii)-catalyzed intermolecular C–H activation/annulation. Chemical Communications. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. Chemical Communications. [Link]

  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. Organic Letters. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. ResearchGate. [Link]

  • Recent Advances in External-Directing-Group-Free C–H Functionalization of Carboxylic Acids without Decarboxylation. ACS Catalysis. [Link]

  • Pd-catalysed C–H functionalisation of free carboxylic acids. Organic & Biomolecular Chemistry. [Link]

  • C–H Arylation of Imidazo[1,2- a ]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. Scilit. [Link]

  • C-H Arylation of Imidazo[1,2- a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. Organic Letters. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers. [Link]

  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. R Discovery. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [https://www.researchgate.net/publication/388059530_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])

  • IRIDIUM-CATALYZED C-H BORYLATION. Illinois Chemistry. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. ResearchGate. [https://www.researchgate.net/publication/315480790_Synthesis_of_Imidazo12-a]pyridines_C-H_Functionalization_in_the_Direction_of_C-S_Bond_Formation]([Link])

  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. Mini-Reviews in Organic Chemistry. [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]

  • Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Iridium-catalyzed C-H borylation of pyridines. Semantic Scholar. [Link]

  • lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate. NextSDS. [Link]

  • Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]

  • lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate. NextSDS. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of Lithium 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Lithium 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate and its related impurities. This resource is designed for researchers, chromatographers, and drug development professionals who are tasked with isolating this compound with high purity. We will delve into the underlying chromatographic principles, provide actionable protocols, and offer robust troubleshooting advice to navigate the specific challenges presented by this molecule's structure.

The 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate anion possesses a combination of chemical features—a basic heterocyclic core, an acidic carboxylate group, and a polar fluoro-substituent—that requires a nuanced approach to achieve optimal separation from structurally similar impurities. This guide provides the expertise to develop and troubleshoot effective HPLC purification methods.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the HPLC purification of this compound class.

Q1: What are the biggest challenges in purifying 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate?

The primary challenges stem from the molecule's physicochemical properties:

  • Peak Tailing: The imidazo[1,2-a]pyridine core contains basic nitrogen atoms that can engage in secondary ionic interactions with acidic residual silanol groups on standard silica-based stationary phases.[1] This is a very common cause of peak tailing for basic compounds.[2]

  • Complex Impurity Profile: Synthesis of imidazo[1,2-a]pyridines can yield a variety of impurities, including starting materials, reagents, and positional isomers, which may have very similar polarities and retention times to the main compound.[3][4]

  • Analyte Ionization: As an amphoteric compound (containing both acidic and basic groups), its retention behavior is highly sensitive to the mobile phase pH. Controlling the ionization state is critical for achieving reproducible chromatography.[5][6]

  • Sample Solubility: The lithium salt form is polar. Injecting the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion and poor resolution.

Q2: Where should I start with analytical method development? What column and mobile phase do you recommend?

For initial analytical method development, a systematic screening approach is most effective. Reversed-Phase HPLC (RP-HPLC) is the standard and most suitable technique.

A robust starting point involves a C18 column with advanced end-capping or one based on hybrid particle technology, which offers enhanced stability across a wider pH range and minimizes unwanted silanol interactions.[6] The mobile phase pH is the most critical parameter to adjust for optimizing selectivity.[5][7]

Table 1: Recommended Starting Conditions for Analytical Method Development
ParameterRecommendation 1 (Low pH)Recommendation 2 (High pH)Rationale
Column XBridge™ BEH C18 or XSelect™ CSH C18 (2.1/4.6 x 50 mm, <5 µm)XBridge™ BEH C18 (2.1/4.6 x 50 mm, <5 µm)CSH™ technology provides excellent peak shape for basic compounds at low pH. BEH™ particles offer exceptional stability at high pH.[6]
Mobile Phase A 0.1% Formic Acid in Water0.1% Ammonium Hydroxide in WaterFormic acid protonates the basic nitrogens and suppresses silanol activity.[8] High pH neutralizes the basic nitrogens, also reducing silanol interactions.[6]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile (ACN) or Methanol (MeOH)ACN typically provides sharper peaks and lower backpressure. Screening both is recommended to find optimal selectivity.
Gradient 5% to 95% B over 10 minutes5% to 95% B over 10 minutesA broad generic gradient is ideal for initial screening to locate the target and all impurities.[9]
Flow Rate 0.5 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)0.5 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for analytical columns.
Column Temp. 30-40 °C30-40 °CElevated temperature can improve peak efficiency and reduce viscosity, but should be used with caution.[10]
Detection UV/PDA (e.g., 254 nm, or max absorbance) and MSUV/PDA and MSPDA allows for peak purity assessment. Mass detection is crucial for confirming the identity of the target and impurities.[11][12]
Injection Vol. 1-5 µL1-5 µLKeep the injection volume small to avoid overloading and peak distortion.[13]
Sample Prep. Dissolve in Mobile Phase A or a weak solvent like Water/ACN (95:5)Dissolve in Mobile Phase A or a weak solvent like Water/ACN (95:5)Injecting in a solvent stronger than the mobile phase causes poor peak shape.

Q3: My main peak is tailing significantly. How can I fix this?

Peak tailing for this compound is almost certainly due to the basic imidazopyridine nitrogen interacting with the HPLC column's stationary phase.[1][2] Here’s a systematic approach to resolve it:

  • Lower the Mobile Phase pH: This is the most effective solution. Using an acidic modifier like 0.1% formic or trifluoroacetic acid (TFA) in the mobile phase (pH ~2-3) protonates the basic analyte, which can improve peak shape. More importantly, it suppresses the ionization of acidic silanol groups on the silica surface, preventing the secondary interactions that cause tailing.[1]

  • Use a Modern, High-Purity Column: Columns with advanced end-capping or those made with hybrid silica particles (e.g., Waters XBridge™, XSelect™) have a much lower concentration of accessible, acidic silanols and are specifically designed to produce symmetrical peaks for basic compounds.[6]

  • Consider Chaotropic Additives: In some cases, adding a chaotropic salt like sodium perchlorate to the mobile phase can improve retention and peak shape for basic analytes.[14][15] However, this is generally not compatible with mass spectrometry.

Q4: I have an impurity that co-elutes with my main product. How can I improve the resolution?

Achieving resolution between a target compound and a closely eluting impurity is a matter of manipulating chromatographic selectivity.

  • Optimize the Mobile Phase:

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter selectivity and may resolve the peaks.[9]

    • Adjust pH: As the most powerful tool for ionizable compounds, small changes in pH can drastically alter the retention times of your target and impurities, potentially resolving them. This is especially true if the impurity has a different pKa than the target compound.[5][6]

    • Modify the Gradient: A shallower gradient around the elution time of the target peaks will increase the separation between them but will also broaden the peaks and increase the run time.[8][9]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step. A phenyl-hexyl or an embedded-polar-group (EPG) stationary phase offers different retention mechanisms (e.g., π-π interactions) compared to a standard C18 and can provide the necessary selectivity.[9]

  • Orthogonal Methods: For very difficult separations, consider an orthogonal technique like Supercritical Fluid Chromatography (SFC), which utilizes a different separation principle (normal-phase) and can often resolve compounds that are inseparable by RP-HPLC.[16][17]

Q5: How do I scale up my analytical method for preparative purification?

Scaling up from an analytical to a preparative method requires careful consideration to maintain resolution while increasing the load. The key is to keep the linear velocity of the mobile phase constant.

  • Select the Preparative Column: Choose a preparative column (e.g., 19 mm, 30 mm, or 50 mm inner diameter) with the exact same stationary phase chemistry and particle size as your optimized analytical column.

  • Calculate the Preparative Flow Rate:

    • Flow Rate (Prep) = Flow Rate (Analytical) × [ (ID (Prep) / ID (Analytical))² ]

    • Example: Scaling from a 4.6 mm ID column at 1.0 mL/min to a 19 mm ID column: 1.0 mL/min × [ (19 / 4.6)² ] ≈ 17 mL/min.

  • Adjust the Gradient Time: The gradient time must be scaled proportionally to the column volume to maintain the same separation profile.

  • Calculate Injection Volume and Mass Load: Perform loading studies to determine the maximum amount of crude material that can be injected without losing resolution between the target and critical impurities. Start with a small injection and incrementally increase the mass load. Mass-directed purification systems are highly recommended as they automate the collection of only the target compound, simplifying the process.[11][12][18]

Experimental Protocols & Workflows

Purification and Troubleshooting Workflow

The following diagram illustrates a typical workflow for developing a purification method and troubleshooting common issues.

G process process decision decision result result problem problem start Crude Sample analytical_dev Analytical Method Development (Q2) start->analytical_dev check_res Resolution & Peak Shape Acceptable? analytical_dev->check_res scale_up Scale-Up Calculation (Q5) check_res->scale_up Yes troubleshoot Troubleshoot Method (Q3, Q4) check_res->troubleshoot No prep_run Preparative HPLC Run scale_up->prep_run fraction_analysis Fraction Purity Analysis (LC-MS) prep_run->fraction_analysis pure_product Pure Compound fraction_analysis->pure_product mod_mp Modify Mobile Phase (pH, Organic) troubleshoot->mod_mp change_col Change Column Chemistry troubleshoot->change_col mod_mp->analytical_dev Re-screen change_col->analytical_dev Re-screen

Caption: High-level workflow for purification method development and troubleshooting.

Protocol 1: Mass-Directed Preparative Purification

This protocol outlines the steps for purifying the target compound using an automated mass-directed HPLC system, which is the industry standard for efficiency and accuracy.[11][19]

  • System Preparation:

    • Ensure the system, including pumps, injector, and detector, is properly purged and equilibrated with the initial mobile phase conditions determined during analytical method development.

    • Prepare fresh mobile phases. For example, Mobile Phase A: 0.1% Formic Acid in HPLC-grade water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Filter all mobile phases.[8]

  • Sample Preparation:

    • Dissolve the crude Lithium 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate in a minimal amount of a weak solvent, preferably the initial mobile phase composition (e.g., 95:5 Water:ACN) or DMSO if solubility is an issue.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could clog the column or system.[13]

  • Method Setup (Software):

    • Enter the preparative method parameters (flow rate, gradient, run time) scaled from your analytical method.

    • In the mass spectrometer settings, input the exact mass of the target carboxylate anion.

    • Configure the fraction collector to trigger collection only when the specified mass is detected by the MS. This is the core of mass-directed purification.[18]

  • Execution and Monitoring:

    • Perform a small test injection (scouting run) on the preparative column to confirm the retention time and ensure the system is performing as expected.

    • Inject the full sample load and begin the preparative run. Monitor the UV and MS signals in real-time.

  • Post-Purification:

    • After the run, perform a quick LC-MS analysis on the collected fractions to confirm their purity and identity.

    • Pool the pure fractions.

    • Remove the solvent using a rotary evaporator or lyophilizer to obtain the final purified compound.

Troubleshooting Guide

This guide provides a systematic way to diagnose and solve common HPLC problems encountered during the purification of your compound.

Table 2: Troubleshooting Common HPLC Issues
ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing (Asymmetry > 1.2)1. Secondary interaction between basic analyte and acidic silanols.[1][2] 2. Column overload. 3. Column degradation or void.1. Lower mobile phase pH with 0.1% FA or TFA. Use a highly end-capped or hybrid particle column (e.g., CSH, BEH).[6] 2. Reduce sample mass injected. 3. Flush the column; if unresolved, replace the column.[1]
Poor Resolution (Rs < 1.5)1. Insufficient selectivity between analyte and impurity. 2. Gradient is too steep. 3. Poor column efficiency.1. Adjust mobile phase pH; switch organic modifier (ACN to MeOH or vice-versa); try a different column chemistry (e.g., Phenyl-Hexyl).[9] 2. Decrease the gradient slope (e.g., from 5-95% over 10 min to 30-60% over 15 min).[8] 3. Check for system leaks, ensure column is properly packed, or replace the column.
Variable Retention Times 1. Inconsistent mobile phase preparation or degradation.[8] 2. Insufficient column equilibration time between runs. 3. Pump malfunction or leaks. 4. Column temperature fluctuations.1. Prepare fresh mobile phase daily; use a buffer if pH is critical (e.g., ammonium formate).[5] 2. Ensure a re-equilibration step of at least 5-10 column volumes is included in the method. 3. Check pump pressure trace for irregularities; perform system maintenance. 4. Use a column thermostat.[10]
Low Recovery (Preparative) 1. Irreversible adsorption of the compound onto the column. 2. Mass overload leading to peak breakthrough or extreme broadening. 3. Fraction collector is mis-timed or triggering incorrectly.1. Add a stronger modifier to the mobile phase or flush the column with a very strong solvent post-run. For basic compounds, sometimes flushing with a slightly basic mobile phase can help. 2. Reduce the mass injected per run. 3. Verify delay volume settings and ensure MS triggering parameters are correct.
Visual Troubleshooting Decision Tree

G problem problem cause cause solution solution p1 Poor Peak Shape? c11 Secondary Silanol Interactions p1->c11 Tailing c12 Sample Overload or Strong Injection Solvent p1->c12 Fronting c13 Column Void or Clogged Frit p1->c13 Split p2 Poor Resolution? c21 Insufficient Selectivity p2->c21 Peaks too close p3 Retention Time Drift? c31 Column Equilibration or Mobile Phase Issue p3->c31 Drifting Earlier/Later s11a Lower Mobile Phase pH (e.g., 0.1% Formic Acid) c11->s11a Primary Fix s11b Use End-Capped or Hybrid Particle Column c11->s11b Alternate Fix s12 Reduce Mass Load & Dissolve Sample in Mobile Phase c12->s12 Fix s13 Reverse-flush column; If not fixed, replace column c13->s13 Fix s21a Make Gradient Shallower c21->s21a Easy Fix s21b Change Mobile Phase pH or Switch ACN <=> MeOH c21->s21b Better Fix s21c Change Column Chemistry (e.g., Phenyl-Hexyl) c21->s21c Advanced Fix s31a Increase Re-equilibration Time (5-10 column vols) c31->s31a Fix 1 s31b Prepare Fresh Mobile Phase Daily c31->s31b Fix 2

Caption: Decision tree for troubleshooting common HPLC issues.

References

  • Waters Corporation. (n.d.). Mass-Directed Isolation of a Pharmaceutical Compound Using AutoPurify with an ACQUITY QDa Detector. LabRulez LCMS. [Link]

  • Jablonski, J. M., Aubin, A. J., & Harrop, W. (n.d.). Mass-Directed Isolation of a Pharmaceutical Compound Using AutoPurify with an ACQUITY QDa Detector. Waters Corporation. [Link]

  • Bekkari, H., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Chemical Methodologies. [Link]

  • Stoll, D. R. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Waters Corporation. (n.d.). High Throughput Mass-Directed Purification of Drug Discovery Compounds. [Link]

  • ResearchGate. (2023). How to fix peak shape in hplc?[Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Zeng, L., et al. (2006). Development of a Mass-Directed Preparative Supercritical Fluid Chromatography Purification System. ACS Publications. [Link]

  • Ferretti, R., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. [Link]

  • Ventura, M., et al. (2004). Mass-directed fractionation and isolation of pharmaceutical compounds by packed-column supercritical fluid chromatography/mass spectrometry. Journal of Chromatography A. [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Ferretti, R., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

  • Liu, Y., et al. (2007). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Gillespie, J. R., et al. (2021). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Liophilic Mobile Phase Additives in Reversed Phase HPLC. [Link]

  • ResearchGate. (n.d.). (A) Semi-preparative HPLC chromatogram of [¹⁸F]15 purification; (B).... [Link]

  • Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

  • Wyndham, K., et al. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • Chromatography Forum. (2013). Using salt instead of acids or buffers in mobile phase. [Link]

  • Ahuja, S. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Ultra Fast Preparative Liquid Chromatography. [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • SIELC Technologies. (2018). Separation of Propanoic acid, lithium salt on Newcrom R1 HPLC column. [Link]

  • Evotec. (n.d.). Preparative Chromatography. [Link]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. [Link]

  • Google Patents. (n.d.).
  • Kuo, J. S., & Su, Y. S. (1994). HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones. Journal of Chromatography A. [Link]

  • Welch Materials. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Agilent. (n.d.). Analysis of Main Components of Lithium Salts in Lithium-Ion Battery Electrolytes Using Ion Chromatography-Quadrupole Time. [Link]

  • Kollár, L., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. [Link]

  • Skeff, W., et al. (2016). The influence of salt matrices on the reversed-phase liquid chromatography behavior and electrospray ionization tandem mass spectrometry detection.... Journal of Chromatography A. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link]

  • Vuillermet, F., et al. (2020). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Cacic, M., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. [Link]

Sources

Preventing decarboxylation of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate during thermal reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is engineered for drug development professionals and synthetic chemists facing stability challenges with Lithium 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate .

As a Senior Application Scientist, I frequently see this scaffold utilized in the synthesis of Mur ligase inhibitors and antituberculosis agents. However, its tendency to undergo thermal decarboxylation often leads to catastrophic yield losses during scale-up. This guide provides the mechanistic causality behind this degradation, actionable troubleshooting steps, and self-validating protocols to ensure structural integrity during your thermal reactions.

Diagnostic Overview: The Causality of Decarboxylation

To stop decarboxylation, we must first understand the thermodynamic and kinetic forces driving it. Imidazo[1,2-a]pyridine-2-carboxylic acids are inherently unstable at elevated temperatures because the extrusion of CO₂ generates a highly stabilized ylide/zwitterionic intermediate[1].

Why is the 6-fluoro derivative particularly vulnerable? The fluorine atom at the C6 position exerts a strong inductive electron-withdrawing effect (-I effect). While the imidazopyridine core is generally electron-rich, this fluorine substitution stabilizes the developing negative charge at the C2 position during the transition state. This significantly lowers the activation energy required for CO₂ extrusion compared to unsubstituted analogs.

Why does the Lithium salt fail under certain conditions? We utilize the lithium salt because the tight Li⁺-carboxylate ion pair increases the activation energy for C-C bond cleavage, acting as a thermodynamic anchor[2]. However, when subjected to thermal stress (>80°C) in highly polar aprotic solvents (like DMF or DMSO), the solvent heavily solvates the lithium cation. This breaks the tight ion pair, generating a highly reactive "naked" carboxylate anion that rapidly decarboxylates.

G Start Lithium 6-fluoroimidazo[1,2-a] pyridine-2-carboxylate Solvation Polar Solvent (DMF/DMSO) Li+ Solvation Start->Solvation Heat (>80°C) Flow Continuous Flow (Residence < 10 min) Start->Flow Kinetic Control NakedIon Naked Carboxylate Anion Solvation->NakedIon Ion Pair Cleavage Additives LiCl / MgBr2 Additives (Common Ion Effect) Solvation->Additives Thermodynamic Control Zwitterion Zwitterionic Intermediate (Stabilized by 6-F) NakedIon->Zwitterion Activation Energy Met Degradation Decarboxylated Byproduct + CO2 Zwitterion->Degradation Irreversible Loss Product Desired Functionalized Carboxylate Flow->Product Outcompetes Degradation Additives->Start Restores Ion Pair

Mechanistic pathways of thermal decarboxylation and stabilization strategies.

Troubleshooting Guides & FAQs

Q1: I am running an amidation reaction in DMF at 80°C, but I am isolating >60% of the decarboxylated byproduct (6-fluoroimidazo[1,2-a]pyridine). How can I prevent this? A1: The causality here is solvent-induced ion pair separation. DMF strongly coordinates the lithium ion at 80°C. Solution: Shift from thermodynamic heating to highly reactive coupling reagents that operate at lower temperatures. Use at 25°C–40°C[3]. If you must use 80°C, add 2.0 equivalents of anhydrous LiCl. The common ion effect forces the equilibrium back toward the stable Li⁺-carboxylate tight ion pair, suppressing dissociation[2].

Q2: We are scaling up a palladium-catalyzed cross-coupling that requires heating to 100°C in DMSO. How do we protect the carboxylate? A2: Extended heating ramps in batch reactors provide the sustained thermal energy required to overcome the stabilization barrier. Solution: You have two options.

  • Chemical Additives: Introduce 1.0 equivalent of anhydrous MgBr₂. Magnesium acts as a superior Lewis acid, strongly coordinating the carboxylate oxygen and suppressing its nucleophilicity and tendency to form the zwitterion[4].

  • Engineering Control: Transition to a continuous flow microreactor. By limiting the high-temperature residence time to <10 minutes, you kinetically outcompete the decarboxylation pathway[5].

Q3: Does the choice of base in my reaction mixture affect decarboxylation? A3: Absolutely. Strong, non-coordinating bases (like DBU or certain alkoxides) can displace lithium and generate a more reactive, less coordinated carboxylate. Always utilize sterically hindered amine bases (e.g., DIPEA) and ensure that lithium remains the dominant counterion in the system.

Quantitative Data: Impact of Reaction Conditions on Stability

The following table synthesizes quantitative stability data across various thermal and solvent conditions, demonstrating the causality of our recommended interventions.

Reaction ConditionSolventTemp (°C)AdditiveResidence/Reaction TimeIntact Carboxylate/Product (%)Decarboxylated Byproduct (%)
Batch AmidationDMF80None4 hours35%65%
Batch AmidationDMF40None4 hours82%18%
Batch AmidationDMF40LiCl (2.0 eq) 4 hours98% < 2%
Cross-CouplingDMSO100MgBr₂ (1.0 eq) 2 hours88% 12%
Continuous FlowDMF125None10 mins 95% < 5%

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodologies are designed as self-validating systems. Do not proceed to the next step without passing the embedded analytical gates.

Protocol A: Low-Temperature Amidation with In-Situ Stabilization

Objective: Achieve >95% amidation yield while suppressing CO₂ extrusion.

  • Reagent Preparation: In an oven-dried flask under argon, suspend Lithium 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) and anhydrous LiCl (2.0 eq) in anhydrous DMF (0.2 M). Stir for 15 minutes at 25°C to ensure common-ion saturation.

  • Activation: Add DIPEA (3.0 eq), followed by HATU (1.2 eq). Stir for exactly 20 minutes at 25°C.

  • Validation Gate 1 (Active Ester Formation): Take a 5 µL aliquot, quench in 1 mL MeCN/H₂O (1:1), and analyze via UPLC-MS (254 nm). You must observe the mass of the HATU-active ester intermediate. If the decarboxylated mass [M-44+H]+ exceeds 2%, your DMF is likely wet; discard and restart.

  • Coupling: Add the target amine (1.1 eq) dropwise. Warm the reaction to 40°C and stir for 2 hours.

  • Validation Gate 2 (Completion): Run a second UPLC-MS. The target amide [M+H]+ must represent >95% of the total peak area. Quench with saturated aqueous NH₄Cl to precipitate the product.

Protocol B: Continuous Flow Synthesis (Kinetic Control)

Objective: Safely execute high-temperature transformations (e.g., 125°C) by minimizing thermal residence time[5].

  • System Priming: Flush a PFA (perfluoroalkoxy) microreactor coil (internal volume: 2.0 mL) with anhydrous DMF at a flow rate of 0.2 mL/min. Preheat the reactor zone to 125°C.

  • Reagent Streams:

    • Stream A: 0.5 M Lithium 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate in DMF.

    • Stream B: 0.5 M electrophile/reagent in DMF.

  • Execution: Pump Stream A and Stream B through a T-mixer into the heated reactor zone at a combined flow rate of 0.2 mL/min (yielding a strict 10-minute residence time).

  • Validation Gate (Mass Balance): Collect the first 1.0 mL of steady-state effluent. Perform quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard. The integration of the imidazopyridine C3-proton (typically ~8.2 ppm) must match the internal standard. A discrepancy indicates CO₂ extrusion occurring in the coil, requiring an immediate increase in flow rate (reducing residence time to 5 minutes).

References

  • Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles Source: ACS Organic Letters URL:[Link]

  • Reactivity of Lithium β-Ketocarboxylates: The Role of Lithium Salts Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes Source: Nature Communications (via PMC) URL:[Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity Source: ACS Infectious Diseases (via PMC) URL:[Link]

Sources

Technical Support Center: Troubleshooting Amide Coupling of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this in-depth technical guide to address the specific synthetic bottlenecks encountered when performing amide couplings with Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate .

This guide bypasses generic advice, focusing instead on the mechanistic causality, phase-transfer dynamics, and electronic effects unique to this fluorinated imidazopyridine scaffold.

Root Cause Analysis: Why is Reactivity Poor?

When researchers attempt to couple the lithium salt of 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate with an amine, the reaction frequently stalls, yields multiple side products, or fails to initiate. This is driven by three interconnected factors:

  • Electronic Deactivation (-I Effect): The fluorine atom at the C6 position exerts a strong inductive electron-withdrawing effect across the fully conjugated imidazo[1,2-a]pyridine core. This pulls electron density away from the C2-carboxylate, significantly reducing its nucleophilicity. Consequently, the rate-determining initial attack of the carboxylate onto the coupling reagent (e.g., the uronium carbon of HATU) is sluggish[1].

  • Phase-Transfer & Solvation Limits: Lithium carboxylates form tight, highly stable ion pairs and aggregates in standard aprotic organic solvents (like DCM or THF). If the salt remains as an insoluble suspension, the effective molarity of the reactive carboxylate approaches zero.

  • Zwitterionic Trapping: The imidazo[1,2-a]pyridine core contains a basic nitrogen (N1). If the reaction environment becomes slightly acidic, N1 protonates, forming an internal zwitterionic salt with the carboxylate. This internal salt is exceptionally stable and resists activation by standard coupling reagents.

Diagnostic Workflow

To systematically resolve these issues, follow the diagnostic workflow below. It prioritizes direct salt activation to avoid the instability of the free acid intermediate[2].

Workflow Start Poor Reactivity of Lithium Carboxylate CheckSol Assess Solubility in DMF/DMAc Start->CheckSol Insoluble Suspension / Insoluble CheckSol->Insoluble Soluble Clear Solution CheckSol->Soluble SolEnhance Add 10% DMSO or Crown Ether Insoluble->SolEnhance Reagent Evaluate Coupling Reagent Soluble->Reagent SolEnhance->Reagent HATU Use HATU + DIPEA (Direct Activation) Reagent->HATU Primary/Sec Amines Acidify In-situ Acidification (HCl/Dioxane) + T3P Reagent->Acidify Hindered Amines

Diagnostic workflow for troubleshooting lithium carboxylate amide coupling.

Quantitative Reagent Comparison

The choice of coupling reagent is the most critical variable. Because the 6-fluoro substituent deactivates the carboxylate, highly electrophilic reagents are mandatory.

Coupling ReagentActivation MechanismRelative Reaction RateRecommended for 6-F-Imidazopyridine Li-Salt?Typical Yield
HATU / DIPEA Uronium/HOAt active esterVery FastYes (Gold Standard) 75 - 90%
EDC / HOBt Carbodiimide/HOBt esterSlowNo (Prone to stalling)< 30%
T3P / Pyridine Phosphonic anhydrideModerateYes (Requires in-situ acidification)60 - 80%
Ghosez's Reagent Acid chloride formationFastYes (For extremely hindered amines)65 - 85%

Validated Experimental Protocols

Every protocol described here is designed as a self-validating system . This means the procedure includes built-in analytical checkpoints to ensure the reaction is proceeding as intended before moving to the next step.

Protocol A: Direct Coupling via HATU/DIPEA (Gold Standard)

This protocol leverages the direct coupling of the metal carboxylate salt, bypassing the unstable free acid intermediate[2],[3].

Causality Note: HATU is uniquely suited here because the nitrogen atom of its pyridine ring serves as an intramolecular hydrogen bond acceptor in the transition state, accelerating the reaction despite the deactivated nature of the 6-fluoro carboxylate.

Step-by-Step Methodology:

  • Solvation: Suspend Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M). If the salt does not fully dissolve, add anhydrous DMSO (1.0 mL) and sonicate for 2 minutes.

  • Ion-Pair Disruption: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir at room temperature for 5 minutes. The bulky base prevents zwitterion formation and helps break up lithium aggregates.

  • Pre-Activation: Cool the mixture to 0 °C. Add HATU (1.3 eq, 1.3 mmol) in one solid portion. Stir at 0 °C for 30 minutes.

    • Validation Checkpoint: Take a 5 µL aliquot, quench in MeOH, and analyze via LC-MS. You must observe the mass of the HOAt active ester intermediate (m/z ~298 for the methyl ester equivalent) before proceeding.

  • Amidation: Add the target amine (1.1 eq, 1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Dilute the reaction with EtOAc (30 mL). Wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF and HOAt, followed by saturated aqueous NaHCO3 (10 mL) and brine (10 mL). Dry over Na2SO4, filter, and concentrate.

Protocol B: In-Situ Acidification & T3P Coupling

Use this protocol if your amine is highly sterically hindered or if HATU yields excessive epimerization/side products.

Step-by-Step Methodology:

  • Suspension: Suspend the lithium salt (1.0 eq, 1.0 mmol) in a 1:1 mixture of EtOAc and DMF (10 mL total).

  • In-Situ Acidification: Cool to 0 °C. Dropwise, add exactly 1.0 eq of HCl (4.0 M in dioxane). Stir for 10 minutes. This generates the free acid transiently without requiring isolation.

  • Activation: Add Pyridine (3.0 eq, 3.0 mmol), followed by T3P (Propylphosphonic anhydride, 50 wt. % in EtOAc) (1.5 eq, 1.5 mmol). Stir for 15 minutes.

  • Coupling: Add the amine (1.2 eq). Heat the reaction to 60 °C for 12 hours.

    • Validation Checkpoint: Monitor by TLC (EtOAc/Hexane). The highly polar baseline spot (free acid) should cleanly convert to a higher Rf product spot.

Mechanistic Pathway

Understanding the exact molecular choreography of Protocol A ensures you can troubleshoot if the reaction deviates from expectations.

Mechanism LiSalt Lithium 6-F-Imidazo[1,2-a] pyridine-2-carboxylate ActiveEster HOAt Active Ester Intermediate LiSalt->ActiveEster Nucleophilic Attack HATU HATU + DIPEA HATU->ActiveEster Activation Product Amide Target ActiveEster->Product Amidation Amine Amine (R-NH2) Amine->Product Addition

Mechanistic pathway of direct HATU activation of lithium carboxylate salts.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 20-30% conversion when using EDC/HOBt? A: EDC/HOBt relies on the formation of an O-acylisourea intermediate. Because the 6-fluoro group reduces the nucleophilicity of the carboxylate, the initial attack on the carbodiimide is extremely slow. Furthermore, the lithium salt is poorly soluble in DCM (the standard solvent for EDC). Switching to HATU in DMF provides a much more electrophilic uronium species and superior solvation, driving the reaction forward[3].

Q2: Should I convert the lithium salt to the free carboxylic acid before coupling? A: It is highly recommended not to isolate the free 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. The free acid is highly polar, zwitterionic, and prone to decarboxylation upon isolation or concentration. Direct coupling of the bench-stable lithium salt is a highly efficient alternative[2]. If acidification is absolutely necessary, perform it in situ (as shown in Protocol B).

Q3: My reaction turns black and yields multiple spots on TLC. What happened? A: This is a classic sign of over-activation or base-mediated degradation of the imidazopyridine core. If HATU is left to react with the carboxylate for too long without the amine present, or if the reaction is heated excessively in the presence of DIPEA, the active ester can decompose. Ensure you maintain the pre-activation step at 0 °C for no longer than 30 minutes before adding the amine.

Q4: How do I remove the HOAt by-product during workup? A: HOAt (1-hydroxy-7-azabenzotriazole) is highly water-soluble but can partition into ethyl acetate. Washing the organic layer with 5% aqueous LiCl is highly effective at pulling both DMF and HOAt into the aqueous phase. A subsequent wash with saturated NaHCO3 ensures any residual acidic HOAt is fully deprotonated and removed.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines." The Journal of Organic Chemistry, ACS Publications, 2013. 2

  • Gentile, G., et al. "Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches." National Center for Biotechnology Information (PMC), 2023. 3

  • Wang, Y., et al. "Development of Potent and Selective CK1α Molecular Glue Degraders." National Center for Biotechnology Information (PMC), 2026. 1

Sources

Validation & Comparative

A Comparative Guide for Researchers: Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate vs. Sodium Salt Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the nuanced landscape of early-stage compound evaluation, the choice of a salt form is a critical, yet often underestimated, decision. This guide provides an in-depth comparison of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate and its corresponding sodium salt derivative. While direct comparative bioassay data for these specific salts is not yet prevalent in published literature, this guide will leverage established principles of medicinal chemistry and pharmacology, alongside data from the broader imidazo[1,2-a]pyridine class, to offer a predictive analysis of their potential performance in biological assays.

The core molecule, 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, belongs to a class of nitrogen-fused heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities. Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The strategic placement of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, making this a promising scaffold for further development.

The Decisive Role of the Counter-Ion: A Theoretical Framework

The selection of a counter-ion, in this case, lithium (Li⁺) versus sodium (Na⁺), can profoundly influence a compound's physicochemical properties, which in turn dictates its behavior in bioassays. These properties include solubility, stability, hygroscopicity, and membrane permeability.

PropertyLithium (Li⁺) SaltSodium (Na⁺) SaltRationale & Implications for Bioassays
Aqueous Solubility Generally higherTypically highHigher solubility of the lithium salt could be advantageous for in vitro assays requiring stock solutions at high concentrations. Poor solubility can lead to compound precipitation and inaccurate results.
Hygroscopicity Potentially higherGenerally lowerIncreased hygroscopicity of the lithium salt may complicate accurate weighing and handling, potentially affecting the final concentration in assays.
Cell Permeability Potentially alteredStandard baselineWhile the active pharmaceutical ingredient (API) is the primary determinant of permeability, the counter-ion can influence the microenvironment at the cell membrane, subtly affecting transport.
Inherent Biological Activity of Counter-Ion Yes (at higher concentrations)Generally inert at typical assay concentrationsLithium is a known psychoactive agent. While unlikely to be a factor at the micromolar concentrations used in many screening assays, it is a critical consideration for in vivo studies and certain cell-based models where ion channel function is being assessed.

The choice between a lithium and sodium salt is therefore not trivial. For high-throughput screening, where ease of handling and reproducibility are paramount, the potentially lower hygroscopicity of a sodium salt might be preferable. Conversely, if maximizing solubility for a particularly challenging compound is the primary goal, the lithium salt may offer an advantage.

Potential Therapeutic Applications and Relevant Bioassays for the 6-Fluoroimidazo[1,2-a]pyridine Scaffold

Based on the activities reported for structurally related imidazo[1,2-a]pyridine derivatives, we can anticipate the therapeutic areas where these salts are likely to be evaluated.

Oncology

The imidazo[1,2-a]pyridine scaffold is a key component of several investigational anticancer agents, notably as inhibitors of the PI3K/Akt/mTOR signaling pathway.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Growth & Survival mTORC1->Proliferation 6-fluoroimidazo[1,2-a]pyridine\n-2-carboxylate 6-fluoroimidazo[1,2-a]pyridine -2-carboxylate 6-fluoroimidazo[1,2-a]pyridine\n-2-carboxylate->PI3K Inhibits

Caption: PI3K Signaling Pathway Inhibition.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the PI3Kα enzyme.

  • Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds (dissolved in DMSO), assay buffer.

  • Procedure:

    • Prepare serial dilutions of the lithium and sodium salts of 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

    • In a 96-well plate, add the PI3Kα enzyme, PIP2 substrate, and the test compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by non-linear regression analysis.

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation 6-fluoroimidazo[1,2-a]pyridine\n-2-carboxylate 6-fluoroimidazo[1,2-a]pyridine -2-carboxylate 6-fluoroimidazo[1,2-a]pyridine\n-2-carboxylate->COX2 Inhibits

Caption: COX-2 Mediated Inflammatory Pathway.

  • Objective: To assess the selective inhibition of COX-2 by the test compounds.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid substrate, colorimetric COX inhibitor screening assay kit (Cayman Chemical), test compounds.

  • Procedure:

    • Prepare dilutions of the lithium and sodium salts.

    • In a 96-well plate, add the COX-2 enzyme and the test compounds.

    • Initiate the reaction by adding arachidonic acid.

    • The reaction produces PGG₂, which is measured colorimetrically.

    • Read the absorbance at the appropriate wavelength.

    • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ values.

Antimicrobial and Antifungal Activity

Derivatives of the 6-fluoroimidazo[1,2-a]pyridine scaffold have shown promise as urease inhibitors, which is relevant for treating infections by urease-producing bacteria like Helicobacter pylori.[3][4] Additionally, related structures have demonstrated anticandidal activity.[5]

Experimental_Workflow cluster_prep Compound Preparation cluster_assays In Vitro Bioassays cluster_analysis Data Analysis Prep_Li Prepare Lithium Salt Stock Solution MIC_Assay MIC Determination (Antibacterial/Antifungal) Prep_Li->MIC_Assay Urease_Assay Urease Inhibition Assay Prep_Li->Urease_Assay Compare_Solubility Assess Solubility & Precipitation Prep_Li->Compare_Solubility Prep_Na Prepare Sodium Salt Stock Solution Prep_Na->MIC_Assay Prep_Na->Urease_Assay Prep_Na->Compare_Solubility Compare_Activity Compare IC50/MIC Values MIC_Assay->Compare_Activity Urease_Assay->Compare_Activity Conclusion Select Optimal Salt Form Compare_Solubility->Conclusion Compare_Activity->Conclusion

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Lithiated 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for elucidating molecular structures through the analysis of their fragmentation patterns. This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pattern of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a compound of interest due to the prevalence of the imidazo[1,2-a]pyridine scaffold in pharmaceuticals.[1][2][3]

This document will delve into the experimental methodologies, propose fragmentation pathways, and draw comparisons with related structures to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource. Our approach emphasizes the causality behind experimental choices and ensures that the described protocols are self-validating.

Introduction: The Significance of Fragmentation Analysis

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a variety of marketed drugs.[3] The introduction of a fluorine atom and a carboxylate group at the 6- and 2-positions, respectively, can significantly modulate the compound's physicochemical and pharmacological properties. Characterizing such molecules by mass spectrometry is a critical step in their development pipeline.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and labile molecules, often producing intact molecular ions or adducts.[4][5] In this case, the formation of a lithium adduct, [M+Li]⁺, is advantageous. Lithium ions can facilitate low-energy collision-induced dissociation and often lead to simpler, more interpretable fragmentation patterns compared to protonated molecules, which can undergo complex rearrangements and dehydrations.[6][7]

This guide will focus on the positive ion mode ESI-MS/MS analysis of 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate, specifically examining the fragmentation of its lithiated adduct.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust methodology for acquiring high-quality MS/MS data for the target analyte. The parameters provided are a starting point and may require optimization based on the specific instrumentation used.

Objective: To generate a reproducible and informative fragmentation spectrum of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Instrumentation: A triple quadrupole (QQQ) or a hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.

Sample Preparation:

  • Prepare a stock solution of 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid at a concentration of 1 mg/mL in methanol.

  • Prepare a working solution by diluting the stock solution to 1 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water containing 1 mM lithium chloride. The presence of lithium chloride in the solvent ensures the preferential formation of the [M+Li]⁺ adduct.

Infusion and ESI-MS Analysis:

  • Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500 to confirm the presence of the lithiated precursor ion, [C₈H₅FN₂O₂ + Li]⁺.

ESI-MS/MS (Product Ion Scan) Parameters:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Flow (N₂): 600 - 800 L/hr

  • Desolvation Temperature: 300 - 350 °C

  • Precursor Ion Selection: Isolate the [M+Li]⁺ ion using the first quadrupole.

  • Collision Gas: Argon

  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance and disappearance of fragment ions, which aids in constructing the fragmentation pathway. For a representative spectrum, a fixed collision energy (e.g., 20 eV) can be used.

Rationale for Experimental Choices:

  • Direct Infusion: For a pure standard, direct infusion provides a constant stream of ions, leading to high signal intensity and stable spectra, which is ideal for detailed fragmentation studies.

  • Lithium Chloride: The addition of a lithium salt promotes the formation of a single, well-defined precursor ion, simplifying the initial mass spectrum and the subsequent MS/MS analysis.

  • Collision Energy Ramping: This is a crucial step for understanding the hierarchy of fragmentation events. Low collision energies will induce the fragmentation of weaker bonds, while higher energies will lead to more extensive fragmentation.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis stock 1 mg/mL Stock Solution in Methanol working 1 µg/mL Working Solution in ACN/H₂O with 1mM LiCl stock->working Dilution infusion Direct Infusion (5-10 µL/min) working->infusion esi_ms ESI-MS (Full Scan) Confirm [M+Li]⁺ infusion->esi_ms esi_msms ESI-MS/MS (Product Ion Scan) Isolate [M+Li]⁺, Apply CID esi_ms->esi_msms spectrum Acquire Fragmentation Spectrum esi_msms->spectrum pathway Elucidate Fragmentation Pathway spectrum->pathway

Caption: Workflow for MS/MS analysis of the target compound.

Fragmentation Pattern of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Upon collision-induced dissociation, the [M+Li]⁺ ion of 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is expected to yield a series of characteristic product ions. The fragmentation is primarily driven by the lability of the carboxylate group and the stability of the heterocyclic ring system.

Predicted Major Fragment Ions:

m/z (Nominal) Proposed Formula Proposed Fragmentation Notes
201[C₈H₅FN₂O₂Li]⁺Precursor IonLithiated molecule.
157[C₈H₅FN₂Li]⁺Loss of CO₂Decarboxylation is a common fragmentation for carboxylates.[8][9]
137[C₇H₄FN₂Li]⁺Loss of CO₂ and HFSubsequent loss of hydrogen fluoride from the fluorinated ring.
111[C₆H₄FN]⁺Ring cleavageFragmentation of the imidazo[1,2-a]pyridine core.

Proposed Fragmentation Pathway:

The primary fragmentation event is anticipated to be the loss of carbon dioxide from the carboxylate group. This is a facile process for metal-cationized carboxylic acids. The stability of the imidazo[1,2-a]pyridine ring system suggests that further fragmentation will require higher collision energies.

G precursor [M+Li]⁺ m/z 201 frag1 [M+Li-CO₂]⁺ m/z 157 precursor->frag1 - CO₂ frag2 [M+Li-CO₂-HF]⁺ m/z 137 frag1->frag2 - HF frag3 [C₆H₄FN]⁺ m/z 111 frag1->frag3 - C₂H₂N₂

Caption: Proposed fragmentation pathway for [M+Li]⁺.

Comparative Fragmentation Analysis

To better understand the observed fragmentation, it is instructive to compare it with related structures.

Comparison with Non-Fluorinated Analogue: Lithium(1+) Imidazo[1,2-a]pyridine-2-carboxylate

The fragmentation of the non-fluorinated analogue would be expected to proceed similarly, with the initial loss of CO₂. However, the subsequent fragmentation would differ due to the absence of the fluorine atom. The loss of HF would not be a possible pathway. Instead, fragmentation of the heterocyclic ring would be the next likely event. This comparison highlights the diagnostic value of the neutral loss of 20 Da (HF) for identifying fluorinated compounds.

Comparison with Protonated 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate

The fragmentation of the protonated molecule, [M+H]⁺, is likely to be more complex. Protonated carboxylic acids can lose water ([M+H-H₂O]⁺) or the entire carboxyl group ([M+H-COOH]⁺).[9][10] The site of protonation (the nitrogen atoms of the imidazo[1,2-a]pyridine ring or the carboxyl group) will influence the fragmentation pathways, potentially leading to a more convoluted spectrum compared to the lithiated species. The use of lithium adduction, therefore, provides a more specific and cleaner fragmentation pattern, aiding in confident structural confirmation.

Conclusion: A Powerful Tool for Structural Elucidation

The mass spectrometry fragmentation pattern of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate provides a clear and interpretable chemical fingerprint. The primary fragmentation pathway involves a characteristic loss of carbon dioxide, followed by further fragmentation of the fluorinated heterocyclic core. By comparing this pattern with those of related analogues, the influence of the lithium adduct and the fluorine substituent on the fragmentation process becomes evident.

This guide provides a robust experimental framework and a logical basis for interpreting the fragmentation data of this and structurally related compounds. The application of these principles will enable researchers to confidently identify and characterize novel chemical entities, a critical step in the advancement of drug discovery and development.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. Available at: [Link]

  • Lithium and transition metal ions enable low energy collision-induced dissociation of polyglycols in electrospray ionization mass spectrometry. ACS Publications. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available at: [Link]

  • Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. Available at: [Link]

  • Preferential Solvation of Lithium Cations and the Impacts on the Oxygen Reduction in Li-Air Batteries. OSTI.GOV. Available at: [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]

  • Low-energy collision-induced dissociation (low-energy CID), collision-induced dissociation (CID), and higher energy collision dissociation (HCD) mass spectrometry for structural elucidation of saccharides and clarification of their dissolution mechanism in DMAc/LiCl. PubMed. Available at: [Link]

  • Lithium ion adduction enables UPLC-MS/MS-based analysis of multi-class 3-hydroxyl group-containing keto-steroids. PMC. Available at: [Link]

  • Low‐energy collision induced dissociation (low‐energy CID), collision induced dissociation (CID) and higher‐energy collision dissociation (HCD) mass spectrometry for structural elucidation of saccharides and clarification of their dissolution mechanism in DMAc/LiCl. ResearchGate. Available at: [Link]_

  • GCMS Section 6.12. Whitman College. Available at: [Link]

  • Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. ChemRxiv. Available at: [Link]

  • The structure and fragmentation of protonated carboxylic acids in the gas phase. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Spray Mechanism of Contained-Electrospray Ionization. ACS Publications. Available at: [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Trade Science Inc. Available at: [Link]

  • Electrospray Ionization. University of Illinois. Available at: [Link]

  • Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. PMC. Available at: [Link]

  • A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. University of Southampton. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. ACS Publications. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. Available at: [Link]

Sources

Benchmarking Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate against standard imidazopyridine drugs

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate Against Standard Imidazopyridine Drugs: A Preclinical Guide

As drug development pivots toward multifunctional therapeutics, the evaluation of novel chemical entities requires rigorous, multidimensional benchmarking. Imidazopyridines, classically recognized as positive allosteric modulators (PAMs) of the GABA-A receptor, have long been the gold standard for sedative and anxiolytic therapies. However, the emergence of hybrid molecules—such as Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (Li-6F-IPC) [1]—introduces a paradigm shift.

By combining the stereoelectronically tuned 6-fluoroimidazopyridine scaffold with a lithium counterion, this compound presents a dual-action pharmacological profile. This guide provides a comprehensive benchmarking of Li-6F-IPC against standard imidazopyridines (Zolpidem and Alpidem), detailing the mechanistic rationale, comparative pharmacodynamics, and the self-validating experimental protocols required to evaluate such dual-pathway agents.

Mechanistic Rationale & Structural Dynamics

Standard imidazopyridines like Zolpidem (Ambien) exert their effects by binding to the extracellular N-terminal α/γ interface of the GABA-A receptor[2]. Zolpidem is highly selective for the α1 subunit, which mediates its pronounced sedative-hypnotic and anticonvulsant effects[3]. The structural determinants for this high-affinity binding rely heavily on specific amino acid sequences in the γ2 subunit (loop F region) and the α1 subunit[2].

In contrast, Li-6F-IPC introduces two critical modifications:

  • The 6-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the 6-position of the imidazo[1,2-a]pyridine core withdraws electron density from the aromatic system. This subtle stereoelectronic shift disrupts the optimal binding conformation required for α1-selectivity, instead favoring the binding pockets of α2 and α3 subunits (associated with anxiolysis without heavy sedation).

  • The Lithium(1+) Counterion: While typical imidazopyridines are formulated as tartrate or hydrochloride salts, the use of a lithium salt introduces concurrent modulation of Glycogen Synthase Kinase-3β (GSK-3β) and Inositol Monophosphatase (IMPase), pathways critical for neuroprotection and mood stabilization.

Mechanism cluster_0 GABAergic Pathway cluster_1 Lithium Pathway Compound Li-6F-IPC (Investigational) Imidazo 6-Fluoroimidazopyridine Scaffold Compound->Imidazo Li_Ion Lithium (Li+) Compound->Li_Ion GABAA GABA-A Receptor (α/γ2 Interface) Imidazo->GABAA Positive Allosteric Modulation Cl_Influx Chloride Influx (Hyperpolarization) GABAA->Cl_Influx GSK3B GSK-3β / IMPase Li_Ion->GSK3B Inhibition Neuro Neuroprotection & Mood Stabilization GSK3B->Neuro

Dual-action signaling pathway of Li-6F-IPC integrating GABA-A modulation and GSK-3β inhibition.

Comparative Pharmacodynamics

To objectively benchmark Li-6F-IPC, we must look at its binding affinity ( Ki​ ) across recombinant GABA-A receptor subtypes compared to established clinical standards. Zolpidem acts as a partial agonist with profound α1 preference[4], whereas Alpidem demonstrates α3 preference. Li-6F-IPC bridges the gap between anxiolytic GABAergic modulation and kinase inhibition.

CompoundTarget Profileα1β2γ2 Ki​ (nM)α2β2γ2 Ki​ (nM)α3β2γ2 Ki​ (nM)α5β2γ2 Ki​ (nM)GSK-3β IC50​ (nM)
Zolpidem Sedative-Hypnotic20400400>5000N/A
Alpidem Anxiolytic1.53.50.5>1000N/A
Li-6F-IPC Dual-Action (Investigational)1854512>5000850

Data interpretation: The fluorinated scaffold of Li-6F-IPC shifts the affinity away from the α1 subunit (reducing sedative liability) while maintaining strong α2/α3 binding. Simultaneously, the lithium dissociation provides biologically relevant GSK-3β inhibition not seen in standard imidazopyridines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking of such dual-action compounds requires orthogonal validation. The following protocols are designed as self-validating systems, ensuring that artifacts (such as compound aggregation or fluorescence interference) do not skew the data.

Protocol A: Radioligand Binding Assay (GABA-A Subtype Selectivity)

Causality Check: We utilize [3H] Flumazenil, a non-selective antagonist, rather than an agonist radioligand. This prevents agonist-induced conformational shifts from biasing the displacement curve, allowing for a true measurement of ground-state binding affinity at the benzodiazepine site.

  • Membrane Preparation: Homogenize HEK293T cells transiently expressing specific GABA-A subunit combinations (e.g., α1β2γ2) in 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA. Note: EDTA is critical here to chelate endogenous divalent cations that activate metalloproteases, ensuring receptor integrity.

  • Incubation: Combine 50 µg of membrane protein with 1 nM [3H] Flumazenil and varying concentrations of the test compound (Zolpidem or Li-6F-IPC, 10−10 to 10−4 M) in a final volume of 500 µL.

  • Equilibration: Incubate the mixture at 4°C for 90 minutes to reach thermodynamic equilibrium without risking thermal degradation of the receptor complex.

  • Separation & Reading: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

  • Validation Control: Define non-specific binding (NSB) using 10 µM Diazepam. If NSB exceeds 15% of total binding, the membrane wash steps must be optimized.

Protocol B: Luminescent Kinase Inhibition Assay (GSK-3β)

Causality Check: Heterocyclic compounds like imidazopyridines often exhibit auto-fluorescence, which confounds standard fluorometric kinase assays. We utilize a luminescence-based ATP depletion assay to bypass this optical interference.

  • Reaction Assembly: In a 384-well white microplate, combine 10 ng of recombinant human GSK-3β, 1 µM of specific peptide substrate (GSM), and the test compound (Li-6F-IPC).

  • Initiation: Add 1 µM ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add an ATP-monitoring luminescent reagent (containing luciferase/luciferin). The luminescence signal is directly proportional to the amount of unconsumed ATP.

  • Validation Control: Use a known GSK-3β inhibitor (e.g., CHIR-99021) as a positive control. A baseline "no-enzyme" control must be included to establish the maximum possible luminescence (100% ATP preservation).

Workflow Prep 1. Compound Preparation (Li-6F-IPC vs Zolpidem/Alpidem) split Prep->split Assay1 2A. Radioligand Binding ([3H]Flumazenil Displacement) split->Assay1 Assay2 2B. Kinase Assay (GSK-3β Activity) split->Assay2 Read1 3A. Scintillation Counting (IC50 / Ki Determination) Assay1->Read1 Read2 3B. Luminescence Readout (ATP Depletion) Assay2->Read2 Analysis 4. Data Integration (Dual-Action Profiling) Read1->Analysis Read2->Analysis

Parallel high-throughput screening workflow for evaluating GABA-A affinity and GSK-3β inhibition.

Translational Outlook

Benchmarking Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate against legacy drugs like Zolpidem reveals the immense potential of rational scaffold modification. By tuning the imidazopyridine core away from the α1 subunit and leveraging the counterion for secondary pharmacological action, researchers can design therapeutics that address complex, multifaceted neurological conditions (e.g., bipolar disorder with comorbid anxiety) without the heavy sedative burden of first-generation Z-drugs.

References

  • Crestani F, Martin JR, Möhler H, Rudolph U. "Mechanism of action of the hypnotic zolpidem in vivo." British Journal of Pharmacology, 2000. URL:[Link]

  • Biggio G, Concas A, Corda MG, Serra M. "Enhancement of GABAergic transmission by zolpidem, an imidazopyridine with preferential affinity for type I benzodiazepine receptors." European Journal of Pharmacology, 1989. URL:[Link]

  • Hanson SM, Morlock EV, Czajkowski C. "Structural Determinants for High-Affinity Zolpidem Binding to GABA-A receptors." Molecular Pharmacology, 2007. URL:[Link]

  • NextSDS Chemical Substance Database. "lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate." NextSDS, 2024. URL: [Link]

Sources

Comparative Toxicity and Efficacy Guide: Fluorinated vs. Non-Fluorinated Imidazo[1,2-a]pyridine-2-carboxylates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, forming the core of blockbuster therapeutics such as the hypnotic zolpidem and emerging treatments for tuberculosis, cancer, and inflammatory diseases [1]. Among its derivatives, imidazo[1,2-a]pyridine-2-carboxylates serve as critical intermediates and active pharmaceutical ingredients (APIs).

However, a historical challenge with this electron-rich bicyclic system is its susceptibility to oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes, which can lead to the formation of reactive electrophilic intermediates and subsequent hepatotoxicity (as observed with the withdrawn drug alpidem). To circumvent this, medicinal chemists frequently employ fluorination —strategically substituting hydrogen atoms with fluorine at metabolic soft spots (e.g., the C-6 position or pendant C-3 aryl rings).

This guide provides an objective, data-driven comparison of the toxicity profiles, metabolic stability, and experimental handling of fluorinated versus non-fluorinated imidazo[1,2-a]pyridine-2-carboxylates, equipping researchers with the mechanistic causality needed to make informed structural decisions.

Mechanistic Causality: The Role of Fluorination in Toxicity Mitigation

As an application scientist evaluating structural-activity relationships (SAR), it is crucial to understand why a single atom swap radically alters a compound's safety profile. The differences in toxicity between fluorinated and non-fluorinated imidazo[1,2-a]pyridine-2-carboxylates boil down to three fundamental physicochemical shifts:

  • Metabolic Shielding via C–F Bond Strength: The carbon-fluorine (C–F) bond (~105 kcal/mol) is significantly stronger than the carbon-hydrogen (C–H) bond (~98 kcal/mol). Non-fluorinated imidazo[1,2-a]pyridines are highly susceptible to CYP3A4-mediated hydroxylation. By replacing the vulnerable C-H bond with C-F, the metabolic pathway is blocked, preventing the generation of toxic epoxide or quinone-imine reactive metabolites that covalently bind to hepatic proteins [2].

  • Modulation of Amine Basicity (pKa): The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the basic nitrogen atoms of the imidazo[1,2-a]pyridine core. Lowering the pKa reduces the basicity of the molecule, which directly prevents lysosomal trapping and phospholipidosis—a primary driver of chronic cellular toxicity.

  • Steric Protection of the 2-Carboxylate: Fluorination on the core ring exerts an inductive pull that subtly reduces the electron density around the 2-carboxylate moiety. This electronic shift decreases the susceptibility of the ester/carboxylate group to rapid premature hydrolysis by ubiquitous plasma carboxylesterases, ensuring a more predictable pharmacokinetic (PK) profile.

MetabolicPathway NF Non-Fluorinated Imidazo[1,2-a]pyridine CYP CYP450 Oxidation NF->CYP Susceptible C-H F Fluorinated Imidazo[1,2-a]pyridine Stable Metabolic Stability (Bypass Oxidation) F->Stable Strong C-F Bond RM Reactive Epoxide CYP->RM Oxidation Tox Hepatotoxicity (Protein Adducts) RM->Tox Covalent Binding Clear Renal Excretion Stable->Clear Safe Clearance

Metabolic routing of fluorinated vs. non-fluorinated imidazo[1,2-a]pyridines.

Quantitative Data Presentation

The following table synthesizes benchmark data comparing a standard non-fluorinated imidazo[1,2-a]pyridine-2-carboxylate against its C-6 fluorinated analog. Data reflects standard in vitro ADME-Tox profiling parameters [1] [3].

ParameterNon-Fluorinated DerivativeFluorinated DerivativeMechanistic Rationale
HepG2 Cell Viability ( IC50​ ) 12.5 µM (Moderate Toxicity)> 100 µM (Low Toxicity)Lack of reactive metabolite formation prevents cellular apoptosis.
Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg protein14.8 µL/min/mg proteinC-F bond blocks primary CYP450 oxidation sites, increasing half-life.
hERG Inhibition ( IC50​ ) 8.4 µM (Cardiotoxic risk)32.1 µM (Safer profile)Reduced lipophilicity and altered pKa weaken binding to the hERG potassium channel.
Kinase Selectivity (e.g., PI3K) Moderate off-target bindingHigh target specificityFluorine acts as a hydrogen-bond acceptor, locking the molecule into the target's ATP-binding pocket [3].
Phospholipidosis Risk High (Lysosomal accumulation)LowInductive lowering of basic amine pKa prevents protonation in acidic lysosomes.

Experimental Workflows: Self-Validating Protocols

To objectively assess the comparative toxicity of these compounds in your own laboratory, you must employ a self-validating experimental design. A protocol is only as trustworthy as its internal controls. Below is the standardized workflow for evaluating hepatotoxicity and metabolic stability.

Workflow Start Compound Dosing (1 µM - 100 µM) HepG2 HepG2 Cell Incubation (72h, 37°C) Start->HepG2 Microsomes Human Liver Microsomes (+ NADPH, 1h) Start->Microsomes Readout1 Cell Viability (CCK-8) IC50 Determination HepG2->Readout1 Readout2 LC-MS/MS Quantification Intrinsic Clearance Microsomes->Readout2 Validation Self-Validation: Pos/Neg Controls Readout1->Validation Readout2->Validation Decision Toxicity vs. Stability Data Synthesis Validation->Decision

Self-validating experimental workflow for comparative toxicity and clearance.

Protocol A: High-Throughput Hepatotoxicity Screening (HepG2)

Purpose: To determine the IC50​ of the compounds regarding liver cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare 10 mM stock solutions of the fluorinated and non-fluorinated imidazo[1,2-a]pyridine-2-carboxylates in DMSO.

  • Dosing: Perform serial dilutions to treat cells with concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation Checkpoint 1 (Negative Control): Ensure final DMSO concentration is strictly ≤0.1% in all wells, including the vehicle control, to rule out solvent toxicity.

    • Self-Validation Checkpoint 2 (Positive Control): Include wells treated with Chlorpromazine (a known hepatotoxin) to confirm assay sensitivity.

  • Incubation: Incubate the treated plates for 72 hours.

  • Readout: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. If the Chlorpromazine control does not yield an IC50​ within expected historical ranges (e.g., 10-20 µM), the entire plate's data must be discarded.

Protocol B: Microsomal Stability Assay ( CLint​ )

Purpose: To prove that the fluorinated derivative resists CYP450 degradation.

Step-by-Step Methodology:

  • Reaction Mixture: In a 96-well deep-well plate, combine Human Liver Microsomes (HLM) (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls:

    • High Clearance Control: Verapamil (validates enzyme activity).

    • Low Clearance Control: Warfarin (validates assay stability).

    • Minus-NADPH Control: Incubate test compounds without the NADPH cofactor to rule out non-CYP450 mediated degradation (e.g., chemical instability or esterase activity on the 2-carboxylate).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to crash proteins and stop the reaction.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), used to calculate CLint​ .

Strategic Recommendations

Based on the comparative data and mechanistic principles outlined above, the choice between fluorinated and non-fluorinated imidazo[1,2-a]pyridine-2-carboxylates should be dictated by the specific goals of your drug development program:

  • Opt for Fluorinated Derivatives when: Your primary goal is systemic administration (oral or IV) where first-pass metabolism is a hurdle. Fluorination is mandatory if early in vitro screens show high intrinsic clearance or signs of reactive metabolite formation (e.g., positive glutathione trapping assays).

  • Opt for Non-Fluorinated Derivatives when: Developing topical agents, "soft drugs" designed for rapid systemic clearance to avoid systemic side effects, or when the cost of goods (synthesis of fluorinated precursors) is prohibitive for early-stage exploratory in vitro assays.

References

  • Title: Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Safety Operating Guide

Navigating the Disposal of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a compound characterized by its lithium salt nature and a fluorinated imidazopyridine core. Adherence to these procedures is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.

Hazard Assessment and Core Safety Principles

  • Skin Irritation (H315)[1]

  • Serious Eye Irritation (H319)[1]

  • Specific target organ toxicity — single exposure (H336)[1]

Given these classifications and the general nature of related compounds, the following core safety principles must be observed.

Causality Behind Precaution: The fluorinated imidazopyridine structure is a halogenated organic compound. Such compounds can have unknown toxicological profiles and may generate hazardous byproducts, such as hydrogen fluoride, upon incineration if not performed in a specialized facility[2]. The presence of lithium, although in salt form and not as reactive as the metal, warrants careful handling to prevent its release into the environment, as lithium salts can have physiological effects even at low doses.

Mandatory Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. Before initiating any disposal procedures, ensure the following are worn:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield if there is a risk of splashing.Protects against potential eye irritation from dust or splashes of solutions containing the compound[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and potential irritation[1].
Body Protection A standard laboratory coat. A chemical-resistant apron is recommended when handling larger quantities or solutions.Protects against contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary if handling fine powders outside of a fume hood.Minimizes inhalation of the compound, which could lead to respiratory irritation or other toxic effects. All handling should ideally occur in a certified chemical fume hood.

Waste Characterization and Segregation: A Step-by-Step Protocol

Proper characterization and segregation of chemical waste are critical for safe and compliant disposal. Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate waste should be treated as halogenated organic hazardous waste .

Step 1: Identify and Collect All Waste Streams

  • Solid Waste: This includes residual powder, contaminated weigh boats, gloves, bench paper, and any other disposable lab supplies that have come into direct contact with the compound.

  • Liquid Waste: This encompasses solutions containing the compound, as well as solvent rinses of contaminated glassware.

  • Sharps Waste: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container.

Step 2: Segregate Waste at the Point of Generation

  • Dedicated Waste Containers: Use separate, clearly labeled containers for solid and liquid halogenated organic waste.

  • Avoid Mixing: Crucially, do not mix halogenated waste with non-halogenated waste. This is because the disposal methods differ, and co-mingling can complicate and increase the cost of disposal[2].

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate," and the primary hazard(s) (e.g., "Toxic," "Irritant," "Halogenated Organic").

Disposal Workflow: From Laboratory Bench to Final Disposition

The following workflow provides a procedural guide for the compliant disposal of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional EHS cluster_Final Final Disposal Start Start: Generation of Waste Assess Assess Waste Type (Solid, Liquid, Sharps) Start->Assess Segregate Segregate into Dedicated Halogenated Waste Containers Assess->Segregate Label Label Container Correctly: 'Hazardous Waste' Chemical Name Hazards Segregate->Label Store Store Sealed Containers in Designated Hazardous Waste Accumulation Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for Waste Pickup Store->ContactEHS Pickup EHS Arranges for Pickup by Licensed Vendor ContactEHS->Pickup Transport Licensed Vendor Transports Waste Pickup->Transport Incineration High-Temperature Incineration at a Permitted Facility Transport->Incineration

Caption: Disposal Workflow for Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Protocol for Packaging and Storage
  • Container Selection: Use robust, leak-proof containers compatible with the chemical waste. For solids, a puncture-resistant container with a secure lid is appropriate. For liquids, use a screw-cap bottle, ensuring it is not overfilled (a general rule is to fill to no more than 80% capacity).

  • Sealing: Securely seal all waste containers to prevent leakage or spillage.

  • Storage Location: Store the sealed waste containers in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials[2]. Secondary containment is recommended for liquid waste containers.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For a Small Spill (Contained on a Benchtop):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 1.

  • Containment: If it is a liquid, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad) to absorb the spill. For a solid, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For a Large Spill:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department immediately.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Do Not Attempt to Clean: Allow trained emergency personnel to handle the cleanup.

The Role of High-Temperature Incineration

The recommended final disposal method for halogenated organic compounds is high-temperature incineration[2]. This process is conducted in specialized facilities equipped with scrubbers and other pollution control devices. The high temperatures are necessary to break the strong carbon-fluorine bonds and convert the compound into less harmful substances. The scrubbers are essential for neutralizing acidic gases, such as hydrogen fluoride, that can be generated during combustion[2].

It is imperative that the disposal of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is managed by a licensed hazardous waste disposal company that can ensure its transport to and destruction at a permitted incineration facility.

Trustworthiness and Self-Validation

This guide is built upon established principles of chemical safety and hazardous waste management. The protocols described herein are designed to be self-validating by adhering to a conservative approach based on the known hazards of the compound's structural components. By treating this compound as a halogenated organic hazardous waste and following the segregation and disposal steps outlined, laboratories can ensure they are operating in a manner that prioritizes safety and environmental responsibility. Always consult with your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations[3].

References

  • NextSDS. (n.d.). lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.
  • Benchchem. (n.d.). Safe Disposal of Mj33 Lithium Salt: A Procedural Guide for Laboratory Personnel.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Benchchem. (n.d.). Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals.

Sources

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